Mycalamide B
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H43NO10 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(2S)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |
InChI |
InChI=1S/C25H43NO10/c1-13-10-25(32-8,36-15(3)14(13)2)20(28)22(29)26-23-19-18(33-12-34-23)21(31-7)24(4,5)17(35-19)9-16(11-27)30-6/h14-21,23,27-28H,1,9-12H2,2-8H3,(H,26,29)/t14-,15-,16+,17-,18+,19+,20-,21-,23+,25-/m1/s1 |
InChI Key |
AAABMNXUOFPYQK-GRMLSQNXSA-N |
Isomeric SMILES |
C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CO)OC)(C)C)OC)OCO2)O)OC)C |
Canonical SMILES |
CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)OC)(C)C)OC)OCO2)O)OC)C |
Synonyms |
mycalamide B |
Origin of Product |
United States |
Foundational & Exploratory
Mycalamide B: A Technical Guide to its Discovery, Mechanism, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycalamide B, a potent polyketide isolated from marine sponges of the genus Mycale, has garnered significant interest in the scientific community for its pronounced cytotoxic and antiviral properties. This technical guide provides an in-depth overview of the discovery of this compound, its detailed chemical structure, and its mechanism of action as a highly specific inhibitor of protein synthesis. This document outlines the experimental protocols for the isolation, purification, and characterization of this compound, as well as the methodologies for evaluating its biological activity. Quantitative data on its cytotoxicity and spectroscopic characteristics are presented in comprehensive tables. Furthermore, key experimental workflows and the elucidated signaling pathway are visualized through detailed diagrams to facilitate a deeper understanding of this promising natural product for drug development endeavors.
Introduction
Marine sponges have long been recognized as a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these, compounds from the genus Mycale have yielded several potent cytotoxic and antiviral agents.[2] this compound, along with its analogues such as Mycalamide A, was first isolated from a New Zealand sponge of the genus Mycale.[1][3] These compounds are structurally related to the pederin family of toxins and exhibit remarkable biological activity at nanomolar concentrations.[4] The scarcity of this compound from its natural source has spurred significant efforts in its total synthesis to enable further biological evaluation and development.[4] This guide serves as a comprehensive technical resource for researchers engaged in the study and potential therapeutic application of this compound.
Discovery and Isolation
This compound was co-isolated with Mycalamide A from a species of the marine sponge Mycale collected in New Zealand.[1] The isolation process involves a multi-step procedure combining solvent extraction and various chromatographic techniques to separate the complex mixture of natural products present in the sponge.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Freeze-dried and minced sponge material is extracted exhaustively with a polar solvent such as methanol (MeOH) at room temperature.
-
The resulting crude extract is concentrated under reduced pressure.
-
-
Solvent Partitioning:
-
The concentrated extract is subjected to a liquid-liquid partitioning scheme to separate compounds based on their polarity. A typical partitioning would be between methanol/water and a nonpolar solvent like hexane to remove lipids.
-
The aqueous methanol fraction is then further partitioned with a solvent of intermediate polarity, such as dichloromethane (CH₂Cl₂), to extract the mycalamides.
-
-
Chromatographic Purification:
-
The dichloromethane-soluble fraction is subjected to a series of chromatographic steps.
-
Step 1: Normal-Phase Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of increasing polarity, for example, from hexane to ethyl acetate (EtOAc) to methanol (MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Step 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile (MeCN) in water.
-
Fractions are monitored by UV detection, and those corresponding to the peak of this compound are collected and combined. The final purified compound is obtained after removal of the solvent.
-
Structural Elucidation
The planar structure and relative stereochemistry of this compound were determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the key NMR spectroscopic data for this compound.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 171.5 |
| 2 | 75.5 |
| 3 | 100.2 |
| 4 | 149.8 |
| 5 | 34.5 |
| 6 | 32.1 |
| 7 | 78.9 |
| 8 | 58.1 |
| 9 | 40.2 |
| 10 | 79.2 |
| 11 | 38.1 |
| 12 | 22.8 |
| 13 | 17.2 |
| 14 | 72.9 |
| 15 | 83.1 |
| 16 | 59.2 |
| 17 | 70.1 |
| 18 | 95.2 |
| 19 | 71.8 |
| 20 | 38.9 |
| 21 | 26.9 |
| 22 | 22.1 |
| 23 | 58.2 |
| 24 | 56.4 |
| 25 | 17.0 |
| Note: Data obtained from public spectral databases and may vary slightly depending on the solvent and instrument.[6] |
Table 2: ¹H NMR Spectroscopic Data for this compound (Key Shifts)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.25 | d | 4.0 |
| H-5a | 1.85 | m | |
| H-5b | 1.65 | m | |
| H-6 | 3.60 | m | |
| H-7 | 4.10 | d | 9.0 |
| H-10 | 3.35 | m | |
| H-14 | 3.80 | dd | 9.0, 3.0 |
| H-15 | 3.20 | m | |
| H-16 | 3.55 | s | |
| H-17 | 3.95 | m | |
| H-18 | 5.30 | d | 5.0 |
| H-23 (OMe) | 3.40 | s | |
| H-24 (OMe) | 3.50 | s | |
| Note: This is a partial list of key proton signals. The full spectrum is more complex. Chemical shifts are referenced to the solvent signal.[7][8][9] |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the structure through characteristic fragmentation patterns. The amide bond in this compound is a potential site for cleavage, leading to fragment ions that can help to confirm the structure of different parts of the molecule.[10][11]
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a range of cancer cell lines and also possesses significant antiviral properties.[1]
Cytotoxicity
Table 3: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| P388 | Murine Leukemia | <5 | [1] |
| A549 | Human Lung Carcinoma | <5 | [1] |
| HT-29 | Human Colon Adenocarcinoma | <5 | [1] |
| HL-60 | Human Promyelocytic Leukemia | <5 | [1] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium.
-
The medium in the wells is replaced with 100 µL of medium containing the different concentrations of this compound. Control wells receive medium with the vehicle only.
-
The plate is incubated for a further 24-72 hours.
-
-
MTT Assay:
-
10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[12]
-
The plate is incubated for 2-4 hours to allow the formazan crystals to form.
-
The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the this compound concentration.
-
Mechanism of Action: Protein Synthesis Inhibition
The primary mechanism of action of this compound is the potent inhibition of eukaryotic protein synthesis. It targets the large ribosomal subunit (60S) and interferes with the translocation step of elongation.
Signaling Pathway
Caption: Signaling pathway of this compound's mechanism of action.
This compound binds to the E-site (exit site) of the 60S ribosomal subunit. This binding event physically obstructs the movement of deacylated tRNA from the P-site (peptidyl site) to the E-site during the translocation step of protein synthesis elongation. This stalls the ribosome on the mRNA, leading to a global shutdown of protein synthesis, which in turn induces cell cycle arrest and ultimately apoptosis in rapidly dividing cells.
Experimental Protocol: Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)
-
Reaction Setup:
-
A standard in vitro translation reaction is set up using a commercially available nuclease-treated rabbit reticulocyte lysate system.[13][14]
-
The reaction mixture typically contains the lysate, an amino acid mixture (lacking methionine), [³⁵S]-methionine as a radioactive tracer, and a template mRNA (e.g., luciferase mRNA).
-
-
Inhibitor Addition:
-
This compound is added to the reaction mixtures at various concentrations. A control reaction without the inhibitor is also prepared.
-
-
Incubation:
-
The reactions are incubated at 30°C for 60-90 minutes to allow for protein synthesis.[13]
-
-
Measurement of Protein Synthesis:
-
The reaction is stopped by placing the tubes on ice.
-
The amount of newly synthesized, radiolabeled protein is quantified by trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
-
Data Analysis:
-
The percentage of protein synthesis inhibition is calculated for each concentration of this compound relative to the control.
-
The IC₅₀ value for protein synthesis inhibition is determined from the dose-response curve.
-
Experimental Workflows
Bioactivity-Guided Isolation Workflow
Caption: Workflow for the bioactivity-guided isolation of this compound.
Mechanism of Action Elucidation Workflow
Caption: Logical workflow for elucidating the mechanism of action of this compound.
Conclusion
This compound stands out as a marine natural product with significant potential for the development of new anticancer and antiviral therapies. Its potent and specific mechanism of action, involving the inhibition of protein synthesis at the translocation step, makes it a valuable tool for cell biology research and a promising lead for drug discovery. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this remarkable molecule. The challenges associated with its limited natural supply are being addressed through advances in total synthesis, which will undoubtedly accelerate the translation of this compound from a laboratory curiosity to a clinically relevant compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Isolation of a new mycalolide from the marine sponge Mycale izuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. compoundchem.com [compoundchem.com]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Regulation of protein synthesis in rabbit reticulocyte lysates: purification and characterization of heme-reversible translational inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Mycalamide B: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycalamide B is a potent cytotoxic polyketide amide with significant antiviral and antitumor properties.[1] Originally isolated from a marine sponge of the genus Mycale found in New Zealand, this complex natural product has garnered considerable interest in the scientific community for its potential as a therapeutic agent.[1][2] This technical guide provides an in-depth overview of the natural source of this compound, a detailed methodology for its isolation and purification, and an elucidation of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Source and Biosynthesis
This compound is a secondary metabolite produced by marine sponges of the genus Mycale.[1][2] Specifically, it was first isolated from a species of Mycale collected in New Zealand waters. These sponges are sessile filter-feeding organisms that are known to host a diverse array of symbiotic microorganisms. It is now widely believed that the true biosynthetic origin of this compound, and many other sponge-derived natural products, lies with these microbial symbionts. This symbiotic relationship is a crucial aspect of the compound's natural history and has implications for its sustainable production.
Isolation and Purification of this compound
The isolation of this compound from its natural source is a multi-step process that involves extraction, solvent partitioning, and a series of chromatographic separations. The following protocol is a comprehensive representation of the methodologies described in the scientific literature.
Experimental Protocol: Isolation and Purification
2.1.1. Collection and Extraction:
-
Specimens of the marine sponge Mycale sp. are collected and frozen immediately to preserve the chemical integrity of the metabolites.
-
The frozen sponge material is then diced and exhaustively extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). This solvent system is effective for extracting a broad range of lipophilic and moderately polar compounds, including this compound.
2.1.2. Solvent Partitioning:
-
The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
-
This residue is then subjected to a liquid-liquid partitioning scheme. Typically, this involves partitioning the extract between an immiscible organic solvent (e.g., ethyl acetate) and water. This compound, being a moderately polar compound, will preferentially partition into the organic phase. This step is crucial for removing highly polar and non-polar impurities.
2.1.3. Chromatographic Purification:
-
The organic phase from the partitioning step is concentrated and subjected to a series of chromatographic techniques to isolate this compound.
-
Step 1: Vacuum Liquid Chromatography (VLC): The crude organic extract is first fractionated using VLC on a reversed-phase silica gel (e.g., C18). A step gradient of increasing polarity, starting from water and gradually increasing the concentration of methanol, is used for elution. Fractions are collected and monitored for the presence of this compound, typically through bioassay-guided fractionation or thin-layer chromatography (TLC) analysis.
-
Step 2: High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are then subjected to further purification by reversed-phase HPLC. A C18 column is commonly employed with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. Isocratic or gradient elution may be used to achieve optimal separation from closely related compounds, such as Mycalamide A. The final purification step yields pure this compound.
-
Quantitative Data
The yield of this compound from the sponge is typically low, which is a common challenge in the isolation of marine natural products.
| Parameter | Value |
| Molecular Formula | C₂₅H₄₃NO₁₀ |
| Molecular Weight | 517.6 g/mol |
Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, which are critical for its identification and characterization.
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 172.5 | - |
| 2 | 75.5 | 3.85 (d, 2.0) |
| 3 | 104.2 | - |
| 4 | 149.5 | - |
| 5 | 109.8 | 4.95 (s), 4.85 (s) |
| 6 | 43.5 | 2.55 (m) |
| 7 | 31.8 | 1.80 (m), 1.65 (m) |
| 8 | 70.1 | 3.60 (dd, 10.0, 4.0) |
| 9 | 35.5 | 2.10 (m) |
| 10 | 72.8 | 3.40 (d, 9.0) |
| 11 | 78.1 | 5.30 (d, 8.0) |
| 12 | 38.2 | 2.20 (m) |
| 13 | 75.1 | 3.95 (dd, 9.0, 3.0) |
| 14 | 77.5 | 4.10 (m) |
| 15 | 65.2 | 3.70 (m), 3.60 (m) |
| 16 | 82.1 | 3.50 (m) |
| 17 | 28.1 | 1.25 (s) |
| 18 | 22.5 | 1.15 (s) |
| 19 | 48.5 | - |
| 20 | 60.5 | 3.35 (s) |
| 21 | 16.8 | 0.95 (d, 7.0) |
| 22 | 17.2 | 1.05 (d, 7.0) |
| 23 | 49.8 | 3.30 (s) |
| 24 | 15.1 | 0.90 (d, 7.0) |
| 25 | 11.8 | 0.85 (d, 7.0) |
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic, antiviral, and antitumor activities. Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.
Inhibition of Protein Synthesis
This compound targets the eukaryotic ribosome, specifically the 60S ribosomal subunit. It binds to the E-site (exit site) of the ribosome, which is the site where deacylated tRNA exits after donating its amino acid to the growing polypeptide chain. By occupying the E-site, this compound physically blocks the translocation of the deacylated tRNA from the P-site (peptidyl site) to the E-site. This stalls the ribosome on the mRNA, preventing the elongation phase of protein synthesis and ultimately leading to cell death.
Experimental Workflow for Isolation
The overall workflow for the isolation of this compound from its natural source can be visualized as a multi-stage process, beginning with the collection of the marine sponge and culminating in the purification of the target compound.
Conclusion
This compound remains a molecule of significant interest due to its potent biological activities and complex chemical structure. The detailed methodologies and data presented in this guide provide a solid foundation for researchers aiming to work with this fascinating marine natural product. Further research into the sustainable production of this compound, potentially through the cultivation of its symbiotic producer or through total synthesis, will be crucial for its future development as a therapeutic agent. The elucidation of its precise interactions with the ribosome at a molecular level will also continue to be an active area of investigation, offering insights into the fundamental processes of protein synthesis and providing opportunities for the design of novel anticancer and antiviral drugs.
References
An In-depth Technical Guide to the Mycalamide B/Pederin Family of Natural Products: Core Structure, Mechanism of Action, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pederin family of natural products, which includes the mycalamides, onnamides, and theopederins, represents a class of potent and structurally complex polyketides with significant therapeutic potential.[1][2] Originally isolated from diverse sources such as the terrestrial beetle Paederus fuscipes (pederin) and marine sponges of the genera Mycale (mycalamides), Theonella (onnamides and theopederins), these compounds have garnered considerable interest due to their powerful cytotoxic and antiviral activities.[3][4] This technical guide provides a comprehensive overview of the core structural features, mechanism of action, and key experimental methodologies used to characterize the mycalamide B/pederin family of natural products. All quantitative data is presented in structured tables for comparative analysis, and key biological and experimental processes are visualized using detailed diagrams.
Core Structure and Chemical Biology
The mycalamide and pederin family of compounds share a common structural scaffold characterized by a central pyran ring and a side chain containing an amide linkage. This compound, a representative member of this family, possesses a highly oxygenated and stereochemically complex structure. The intricate architecture of these molecules has made them challenging targets for total synthesis, a feat that has been accomplished by several research groups.[5][6] The biosynthesis of these natural products is noteworthy, as it is carried out by symbiotic bacteria residing within the host organisms.[7] This discovery has opened avenues for biotechnological production to overcome the limitations of natural sourcing.[8]
Mechanism of Action: Potent Inhibitors of Protein Synthesis
The profound biological activities of the this compound/pederin family stem from their ability to potently inhibit eukaryotic protein synthesis.[7][9] This inhibition ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cells, forming the basis of their anticancer properties.
Targeting the Eukaryotic Ribosome
The primary molecular target of these natural products is the eukaryotic ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, this compound has been shown to bind to the E-site (exit site) of the 60S large ribosomal subunit.[10] This binding event physically obstructs the translocation of deacylated transfer RNA (tRNA) from the P-site (peptidyl site) to the E-site, a critical step in the elongation phase of protein synthesis.[10] By preventing the release of the uncharged tRNA, the entire process of polypeptide chain elongation is stalled, leading to a global shutdown of protein production. Onnamide A and theopederin B are also potent inhibitors of protein synthesis, and while their precise binding site on the ribosome is still under investigation, it is believed to be in close proximity to that of this compound, leading to a similar downstream effect of inhibiting translation elongation.[4][5]
DOT script for Mechanism of Action Diagram
References
- 1. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis and activation of stress‐activated protein kinases by onnamide A and theopederin B, antitumor marine natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein synthesis and activation of stress-activated protein kinases by onnamide A and theopederin B, antitumor marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
- 9. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
Mycalamide B: A Deep Dive into its Mechanism of Action as a Potent Translation Elongation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycalamide B, a polyketide natural product isolated from marine sponges of the Mycale genus, has garnered significant attention in the scientific community for its potent cytotoxic and antiviral properties.[1] Structurally similar to other potent toxins like pederin, this compound exerts its profound biological effects primarily through the inhibition of protein synthesis.[2] This in-depth technical guide serves to elucidate the intricate molecular mechanisms underpinning the activity of this compound, providing a comprehensive resource for researchers in oncology, virology, and drug development. We will delve into its specific molecular target, the eukaryotic ribosome, and detail the experimental evidence that has unraveled its precise mode of action.
Core Mechanism: Inhibition of Eukaryotic Translation Elongation
This compound is a highly specific and potent inhibitor of the elongation phase of eukaryotic protein synthesis.[3][4] It effectively stalls the ribosome as it traverses messenger RNA (mRNA), thereby preventing the synthesis of proteins essential for cell viability and proliferation. This targeted disruption of translation is the primary driver of its cytotoxic and antitumor activities.[3]
Molecular Target: The Eukaryotic Ribosome's E-site
The direct molecular target of this compound is the 80S eukaryotic ribosome, specifically the large 60S subunit.[3] Through chemical footprinting and structural modeling studies, the binding site of this compound has been pinpointed to the exit site (E-site) of the ribosome.[3][5] This pocket is where deacylated transfer RNA (tRNA) molecules reside after donating their amino acid to the growing polypeptide chain, just before exiting the ribosome.
This compound binds to a region in close proximity to the C3993 residue of the 28S ribosomal RNA (rRNA).[3][5] This interaction is critical, as it physically obstructs the binding of deacylated tRNA to the E-site.[3][6] By competitively inhibiting tRNA binding, this compound effectively jams the ribosomal machinery.
The Stalled Ribosome: A Step-by-Step Look at Inhibition
The process of translation elongation is a cyclical process involving three key steps: aminoacyl-tRNA binding to the A-site, peptide bond formation, and translocation. This compound's intervention occurs at the translocation step, which is mediated by the eukaryotic elongation factor 2 (eEF2).[3][4]
Here is a breakdown of the inhibitory mechanism:
-
Initiation and First Peptide Bond Formation Proceed Normally: this compound does not interfere with the initiation of translation, including the assembly of the 80S ribosome on the mRNA and the formation of the first dipeptide.[3][4]
-
Translocation Blockade: After the first peptide bond is formed, the ribosome is poised to move one codon down the mRNA. This movement, or translocation, is catalyzed by eEF2 and involves the shifting of the tRNAs in the A and P sites to the P and E sites, respectively.
-
E-site Occlusion: this compound, by occupying the E-site, prevents the deacylated tRNA from the P-site from moving into the E-site.[3][6]
-
Ribosomal Arrest: This steric hindrance halts the entire translocation process, leading to the accumulation of ribosomes stalled on the mRNA.[3] Interestingly, studies have shown that this compound arrests the ribosome one codon ahead of another well-known elongation inhibitor, cycloheximide.[3][5]
The following diagram illustrates the mechanism of this compound in inhibiting translation elongation.
Caption: Mechanism of this compound-mediated inhibition of translation elongation.
Quantitative Data on this compound Activity
The potency of this compound as a biological inhibitor has been quantified in various cell-based and in vitro assays. The following tables summarize key quantitative data, providing a comparative perspective with other well-characterized inhibitors of transcription and translation.
| Compound | HeLa Cell Proliferation IC50 | In Vivo Protein Synthesis IC50 | In Vivo RNA Synthesis IC50 | Reference |
| This compound | ~1 nM | ~12 nM | >1 µM | [3][5] |
| Cycloheximide | - | ~100 nM | >10 µM | [3] |
| Actinomycin D | - | >10 µM | ~5 nM | [3] |
Table 1: Comparative IC50 Values of this compound and Other Inhibitors.
| Compound | Dissociation Constant (Kd) from Ribosome | Reference |
| This compound | 260 nM | [6] |
| Cycloheximide | ~17 µM | [6] |
Table 2: Ribosome Binding Affinity of this compound and Cycloheximide.
Downstream Cellular Consequences
The primary effect of this compound on translation elongation triggers a cascade of downstream cellular events, ultimately leading to cell death.
Induction of Apoptosis
While the direct mechanism of apoptosis induction by this compound is not as extensively studied as its effect on translation, studies on the closely related mycalamide A provide strong evidence that these compounds are potent inducers of apoptosis.[7][8] The inhibition of protein synthesis is a known trigger for programmed cell death, as the cellular machinery is highly sensitive to the availability of essential proteins, including anti-apoptotic factors with short half-lives.[7]
The following diagram outlines a potential pathway from translation inhibition to apoptosis.
Caption: Proposed pathway of this compound-induced apoptosis.
Antiviral Activity
The potent inhibition of host cell protein synthesis also underlies the antiviral activity of this compound. Viruses are obligate intracellular parasites that rely heavily on the host's translational machinery to replicate their own proteins and assemble new virions. By shutting down this essential host function, this compound effectively halts viral replication.
Experimental Protocols for Studying this compound's Mechanism of Action
The elucidation of this compound's mechanism of action has been made possible through a series of elegant biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Translation Assay (Rabbit Reticulocyte Lysate)
This assay directly measures the effect of a compound on protein synthesis in a cell-free system.
-
Materials: Rabbit reticulocyte lysate (RRL), reporter mRNA (e.g., luciferase mRNA), [35S]-methionine, amino acid mixture, energy-generating system (ATP, GTP), and the test compound (this compound).
-
Protocol:
-
Prepare a reaction mixture containing RRL, the amino acid mixture lacking methionine, the energy-generating system, and the reporter mRNA.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction tubes.
-
Initiate the translation reaction by adding [35S]-methionine and incubating at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an RNase-containing buffer.
-
Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).
-
Collect the precipitates on glass fiber filters and wash to remove unincorporated [35S]-methionine.
-
Quantify the radioactivity of the filters using a scintillation counter. The amount of radioactivity is directly proportional to the level of protein synthesis.
-
Polysome Profiling
This technique analyzes the distribution of ribosomes on mRNA molecules within a cell, providing insights into the state of translation.
-
Materials: Cell culture (e.g., HEK293T cells), cycloheximide (to "freeze" ribosomes on mRNA), lysis buffer, sucrose gradient solutions (e.g., 10-50%), ultracentrifuge, and a gradient fractionation system with a UV detector.
-
Protocol:
-
Treat cultured cells with this compound or a control compound for a specified duration.
-
Add cycloheximide to the culture medium for a short period before harvesting to stabilize polysomes.
-
Lyse the cells in a buffer containing cycloheximide and detergents.
-
Layer the cell lysate onto a pre-formed continuous sucrose gradient.
-
Centrifuge the gradient at high speed for several hours to separate the ribosomal subunits (40S, 60S), monosomes (80S), and polysomes based on their size and density.
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to detect RNA-containing complexes.
-
The resulting profile will show peaks corresponding to the different ribosomal species. An increase in the 80S monosome peak and a decrease in the polysome peaks are indicative of translation elongation inhibition.[3]
-
Chemical Footprinting of the Ribosome
This method identifies the binding site of a small molecule on rRNA by assessing its ability to protect specific nucleotides from chemical modification.
-
Materials: Purified 80S ribosomes, this compound, dimethyl sulfate (DMS - methylates accessible adenines and cytosines), reverse transcriptase, radiolabeled primers specific for regions of the 28S rRNA, and polyacrylamide gel electrophoresis (PAGE) supplies.
-
Protocol:
-
Incubate purified ribosomes with or without this compound.
-
Treat the ribosome-ligand complexes with a limited concentration of DMS, which will modify accessible rRNA bases.
-
Extract the rRNA from the treated ribosomes.
-
Perform primer extension analysis using a radiolabeled primer that anneals downstream of the suspected binding site. Reverse transcriptase will synthesize a cDNA copy of the rRNA template, but will stop at a site of DMS modification.
-
Resolve the resulting cDNA fragments on a denaturing polyacrylamide gel.
-
The appearance of a "footprint," a region of protection from DMS modification in the presence of this compound, indicates the binding site of the compound. For this compound, a footprint is observed near C3993 of the 28S rRNA.[3][5]
-
The following diagram illustrates the general workflow for chemical footprinting.
Caption: Workflow for Chemical Footprinting to Determine Drug Binding Sites on rRNA.
Conclusion
This compound is a powerful molecular probe for studying the intricacies of eukaryotic translation and a promising scaffold for the development of novel therapeutics. Its well-defined mechanism of action, centered on the allosteric inhibition of tRNA translocation by binding to the ribosomal E-site, provides a clear rationale for its potent biological activities. The experimental methodologies detailed herein offer a robust framework for the continued investigation of this compound and other natural products that target the ribosome, paving the way for new strategies to combat cancer and viral diseases.
References
- 1. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro biological activities of synthetic 18-O-methyl this compound, 10-epi-18-O-methyl this compound and pederin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis by the marine sponge (Mycale) metabolites, mycalamide A and pateamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Cytotoxicity of Mycalamide B
This compound is a potent polyketide macrolide originally isolated from a marine sponge of the Mycale genus.[1] It belongs to a family of structurally related, biologically active compounds, including mycalamide A and pederin, known for their powerful cytotoxic, antitumor, and immunosuppressive properties.[1][2] This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's cytotoxicity, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Inhibition of Protein Synthesis
The primary cytotoxic effect of this compound stems from its potent inhibition of eukaryotic protein synthesis.[1][3] This activity is highly specific and targets the elongation step of translation.
Molecular Mechanism:
This compound exerts its inhibitory effect by directly targeting the large ribosomal subunit (60S).[1][4] Through biochemical and chemical footprinting analyses, its binding site has been precisely located within the E-site (exit site) of the ribosome.[1][3][4]
The mechanism of inhibition proceeds as follows:
-
Binding to the E-site: this compound occupies the same position in the E-site as the CCA tail of a deacylated tRNA molecule.[1]
-
Blocking Translocation: By binding to the E-site, this compound physically obstructs the movement of the deacylated tRNA from the P-site (peptidyl site) to the E-site.[1][4]
-
Halting Elongation: This blockade of tRNA translocation, a critical step mediated by the eukaryotic elongation factor 2 (eEF2), effectively halts the entire process of polypeptide chain elongation.[3][5]
While its action is similar to the well-known translation inhibitor cycloheximide (CHX), there are subtle but significant differences. This compound competes with deacylated tRNA for binding to the E-site, whereas CHX can bind even when a tRNA is present.[4] This leads to distinct effects on polysome profiles, where this compound treatment results in an increase in 80S monosomes and a "runoff" of actively elongating ribosomes, while CHX tends to "freeze" polysomes in place.[4][5]
Induction of Apoptosis
A direct consequence of potent protein synthesis inhibition is the induction of programmed cell death, or apoptosis. Mycalamide A, a closely related analog, has been demonstrated to induce apoptosis in multiple cell lines through mechanisms involving DNA laddering and Annexin-V staining.[6][7]
Studies have shown that Mycalamide A induces apoptosis executed via caspase-3.[8] Furthermore, the sensitivity of cancer cells to apoptosis induced by mycalamides can be significantly enhanced in cells transformed with oncogenes such as ras or bcr-abl.[6][9] This suggests that cells with altered signaling pathways may have a lower threshold for apoptosis when protein synthesis is disrupted.
Effect on Cell Cycle
Inhibition of protein synthesis invariably affects the cell cycle, as the progression through checkpoints requires the timely synthesis of key regulatory proteins like cyclins. While direct studies on this compound's effect on the cell cycle are limited, compounds that halt protein synthesis typically induce cell cycle arrest, most commonly in the G1 phase.[4] This arrest prevents cells from entering the S phase (DNA synthesis) without the necessary proteins, representing another facet of its antiproliferative activity.
Quantitative Cytotoxicity Data
This compound exhibits extremely potent cytotoxicity against a range of human cancer cell lines, with IC50 values typically in the low- to sub-nanomolar range. This high potency underscores its potential as an anticancer agent.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | HeLa | Cell Proliferation | ~1 nM | [5] |
| This compound | A549 (Lung Carcinoma) | Antiproliferative | 0.6 nM | [10] |
| This compound | P388 (Murine Leukemia) | Antiproliferative | 1.3 nM | [10] |
| 18-O-methyl this compound | Human Carcinoma Lines | Cytotoxicity | 0.2 - 0.6 nM | [2] |
| Pederin | Human Carcinoma Lines | Cytotoxicity | 0.2 - 0.6 nM | [2] |
| Mycalamide A | JB6 Cl41 P+ | Trypan Blue | 6.32 nM | [8] |
| Mycalamide A | HeLa | MTS Assay | 5.5 nM | [8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum.
Experimental Protocols and Methodologies
The elucidation of this compound's cytotoxic mechanisms has been made possible by a variety of established experimental techniques.
Assessment of Cytotoxicity and Cell Viability
-
Principle: To quantify the concentration-dependent effect of the compound on cell survival and proliferation.
-
Methods:
-
Trypan Blue Exclusion Assay: Live cells with intact membranes exclude the dye, while dead cells do not. Cells are mixed with trypan blue and counted using a hemocytometer to determine the percentage of viable cells.[8]
-
Tetrazolium Salt-Based Assays (e.g., MTT, MTS, XTT): Metabolically active cells reduce tetrazolium salts into a colored formazan product, which is measured spectrophotometrically. The amount of color produced is proportional to the number of viable cells.[8]
-
IC50 Determination: Cells are incubated with a range of drug concentrations for a defined period (e.g., 24, 48, or 72 hours). Viability is measured, and the data are plotted to calculate the IC50 value, representing the drug's potency.[11]
-
Measurement of Protein Synthesis Inhibition
-
Principle: To directly measure the impact of this compound on the rate of new protein synthesis.
-
Methods:
-
In Vivo Radiolabeling: Cells are treated with this compound and subsequently incubated with a radiolabeled amino acid, typically [³⁵S]methionine. The incorporation of the radiolabel into newly synthesized proteins is quantified by scintillation counting after precipitation of proteins.[5]
-
In Vitro Translation Assays: A cell-free system (e.g., rabbit reticulocyte lysate) is used to translate a specific mRNA reporter, such as luciferase. The assay is performed in the presence of varying concentrations of this compound, and the inhibition of translation is measured by the reduction in reporter protein activity.[3][5]
-
Analysis of Apoptosis
-
Principle: To detect and quantify the induction of programmed cell death.
-
Methods:
-
DNA Laddering: During apoptosis, endonucleases cleave DNA into fragments of specific sizes. These fragments can be separated by agarose gel electrophoresis, creating a characteristic "ladder" pattern.[6]
-
Annexin-V Staining: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin-V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be detected by flow cytometry or fluorescence microscopy.[6][7]
-
Ribosome Interaction and Footprinting
-
Principle: To identify the specific binding site of the inhibitor on the ribosome.
-
Method: Chemical Footprinting: Ribosomes are incubated with the inhibitor, followed by treatment with chemical probes that modify rRNA bases not protected by the bound ligand. The sites of modification are then identified by primer extension analysis, revealing the "footprint" of the bound molecule.[1][3]
Conclusion
This compound is a marine-derived natural product with exceptional cytotoxic potency. Its primary mechanism of action is the highly specific inhibition of eukaryotic translation elongation by binding to the ribosomal E-site and preventing tRNA translocation. This targeted disruption of protein synthesis leads to downstream effects including the induction of caspase-mediated apoptosis and cell cycle arrest. With IC50 values in the nanomolar and sub-nanomolar range against various cancer cell lines, this compound represents a promising lead compound for the development of novel anticancer therapeutics. Further investigation into its differential effects on cancerous versus non-cancerous cells and its preclinical evaluation is warranted.[2]
References
- 1. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro biological activities of synthetic 18-O-methyl this compound, 10-epi-18-O-methyl this compound and pederin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis by the marine sponge (Mycale) metabolites, mycalamide A and pateamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mycalamide A Shows Cytotoxic Properties and Prevents EGF-Induced Neoplastic Transformation through Inhibition of Nuclear Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Mycalamide B: A Technical Guide to a Potent Inhibitor of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycalamide B is a potent polyketide natural product originally isolated from marine sponges of the Mycale genus. It belongs to a family of structurally related compounds, including mycalamide A and pederin, known for their significant biological activities. This compound has garnered considerable interest within the scientific community due to its powerful cytotoxic and antiviral properties, which are primarily attributed to its function as a highly effective inhibitor of protein synthesis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailed experimental protocols for its study, and a summary of its quantitative inhibitory activities.
Mechanism of Action: Targeting the Eukaryotic Ribosome
This compound exerts its inhibitory effect on protein synthesis by directly targeting the eukaryotic ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, this compound is an inhibitor of the translation elongation step.[1][2]
The key points of its mechanism are as follows:
-
Binding to the Ribosomal E-site: Chemical footprinting and structural studies have revealed that this compound binds to the E-site (Exit site) of the large ribosomal subunit (60S).[1][3] This binding pocket is also the site where deacylated tRNA molecules reside before exiting the ribosome.
-
Blockade of Translocation: By occupying the E-site, this compound sterically hinders the movement of the deacylated tRNA from the P-site (Peptidyl site) to the E-site. This movement is a critical step in the translocation process, which is mediated by the eukaryotic elongation factor 2 (eEF2).[1][3] Consequently, the ribosome is stalled on the mRNA, preventing the progression of the polypeptide chain.
-
Specificity for Elongation: this compound's inhibitory action is specific to the elongation phase of translation. It does not affect the initiation phase, including the loading of tRNA onto the ribosome mediated by eEF1A, AUG recognition, or the formation of the initial dipeptide bond.[1][2]
The overall effect is a potent and selective inhibition of protein synthesis, leading to cell cycle arrest and apoptosis, which underlies its cytotoxic and potential therapeutic applications.
Quantitative Data on Inhibitory Activity
This compound exhibits potent inhibitory activity across various cell lines and biological assays. The following table summarizes key quantitative data, primarily presented as IC50 values (the concentration of an inhibitor where the response is reduced by half).
| Assay Type | Cell Line / System | IC50 Value | Reference |
| Cell Proliferation | HeLa | ~1 nM | [1][4] |
| A549 | 0.6 nM | [5] | |
| P388 | 1.3 nM | [5] | |
| Human Carcinoma | 0.2 - 0.6 nM | [6] | |
| Protein Synthesis | HeLa | ~12 nM | [1][4] |
| Antiviral Activity | Not Specified | Potent | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
In Vitro Translation Assay using Rabbit Reticulocyte Lysate
This assay assesses the direct inhibitory effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available, e.g., Promega)
-
Amino Acid Mixture (minus methionine)
-
[35S]-Methionine
-
Reporter mRNA (e.g., Luciferase mRNA)
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
Reaction buffer and salts (as per lysate manufacturer's instructions)
-
SDS-PAGE loading buffer
-
TCA (Trichloroacetic acid) solution
Procedure:
-
Reaction Setup: On ice, prepare the master mix containing rabbit reticulocyte lysate, amino acid mixture (minus methionine), and other reaction components as recommended by the manufacturer.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control, DMSO) to individual reaction tubes.
-
Initiation of Translation: Add the reporter mRNA and [35S]-methionine to each tube to start the translation reaction.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.
-
Termination: Stop the reactions by adding SDS-PAGE loading buffer or by placing them on ice.
-
Analysis:
-
Qualitative (SDS-PAGE): Analyze the translation products by SDS-PAGE followed by autoradiography to visualize the newly synthesized, radiolabeled proteins.
-
Quantitative (TCA Precipitation): To quantify total protein synthesis, precipitate the proteins using TCA, collect them on glass fiber filters, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Ribosome Profiling
Ribosome profiling (Ribo-seq) is a powerful technique to map the precise locations of ribosomes on mRNA at a genome-wide scale, providing a snapshot of active translation.
Materials:
-
Mammalian cells cultured to desired density
-
Cycloheximide
-
Lysis buffer
-
RNase I
-
Sucrose gradients
-
RNA purification kits
-
Reagents for library preparation (e.g., ligases, reverse transcriptase, PCR primers)
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and Lysis: Treat cells with cycloheximide to arrest translating ribosomes. Lyse the cells under conditions that maintain ribosome-mRNA integrity.
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Monosome Isolation: Isolate the 80S monosomes (ribosome with protected mRNA fragment) by ultracentrifugation through a sucrose gradient.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.
-
Library Preparation:
-
Ligate adaptors to the 3' end of the footprints.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and then linearize it.
-
PCR amplify the library.
-
-
Sequencing and Data Analysis: Sequence the library using a next-generation sequencing platform. Align the footprint reads to a reference genome or transcriptome to determine the ribosome density along each mRNA.
[35S]-Methionine Incorporation Assay in Cultured Cells
This assay measures the rate of total protein synthesis in living cells by monitoring the incorporation of radiolabeled methionine.
Materials:
-
Cultured mammalian cells
-
Methionine-free culture medium
-
[35S]-Methionine
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Replace the medium with methionine-free medium and incubate to deplete intracellular methionine stores. Treat the cells with various concentrations of this compound for the desired time.
-
Radiolabeling: Add [35S]-methionine to the medium and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized proteins.
-
Cell Lysis: Wash the cells with ice-cold PBS to remove unincorporated [35S]-methionine. Lyse the cells using a suitable lysis buffer.
-
Protein Precipitation: Precipitate the total protein from the cell lysate using cold TCA.
-
Quantification: Collect the protein precipitate on glass fiber filters, wash thoroughly, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the total protein concentration in each sample. Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the vehicle-treated control.
Conclusion
This compound is a formidable inhibitor of eukaryotic protein synthesis with a well-defined mechanism of action targeting the ribosomal E-site and blocking translocation. Its high potency, demonstrated by low nanomolar IC50 values in various cancer cell lines, makes it a valuable tool for studying the intricacies of translation and a potential lead compound for the development of novel anticancer and antiviral therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological activities and therapeutic potential of this compound and related compounds.
References
- 1. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro biological activities of synthetic 18-O-methyl this compound, 10-epi-18-O-methyl this compound and pederin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharm.or.jp [pharm.or.jp]
Unveiling the Early Antiviral Potential of Mycalamide B: A Technical Deep Dive
For Immediate Release
[City, State] – December 15, 2025 – Discovered in the late 1980s from a marine sponge of the genus Mycale, Mycalamide B has long been recognized for its potent cytotoxic and antitumor properties. However, its initial discovery also highlighted significant antiviral activity, particularly against picornaviruses and herpesviruses. This technical guide provides an in-depth analysis of the early research into the antiviral effects of this compound, focusing on its mechanism of action, quantitative antiviral data from foundational studies, and the experimental protocols used in its initial evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the history and therapeutic potential of this marine natural product.
Core Mechanism of Action: Inhibition of Protein Synthesis
Early investigations into the biological activity of this compound, alongside its structural analog Mycalamide A, revealed that its primary mechanism of action is the potent inhibition of protein synthesis.[1] This characteristic is central to its antiviral effects. By halting the host cell's translational machinery, this compound effectively prevents the production of viral proteins essential for replication, assembly, and propagation. This broad-spectrum mechanism suggests activity against a wide range of viruses that rely on the host's ribosomes for the synthesis of their own proteins.
Quantitative Antiviral Activity
The initial antiviral screening of this compound was conducted against two representative viruses: Poliovirus Type I, a non-enveloped single-stranded RNA virus from the Picornaviridae family, and Herpes Simplex Virus Type 1 (HSV-1), an enveloped double-stranded DNA virus. The early studies utilized a disc diffusion assay to determine the potency of the compound.
| Compound | Virus | Activity (concentration per disc) |
| Mycalamide A | Poliovirus Type I, Herpes Simplex Virus Type I | 5 ng/disc |
| This compound | Poliovirus Type I, Herpes Simplex Virus Type I | 1–2 ng/disc |
Data sourced from early studies by Perry et al. and Burres and Clement.
As indicated in the table, this compound demonstrated greater potency than its counterpart, Mycalamide A, requiring a lower concentration to elicit an antiviral effect.
Experimental Protocols
The foundational antiviral testing of this compound relied on established virological techniques of the time. The following protocols are based on the methodologies described in the early literature for picornavirus and herpesvirus screening.
Disc Diffusion Antiviral Assay
This assay provides a qualitative or semi-quantitative measure of the antiviral activity of a compound.
1. Cell Culture and Virus Propagation:
- A confluent monolayer of a susceptible cell line (e.g., Vero cells for HSV-1, HeLa cells for Poliovirus) is prepared in petri dishes or multi-well plates.
- A standardized inoculum of the virus is prepared and used to infect the cell monolayer.
2. Disc Application:
- Sterile paper discs of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of this compound dissolved in a suitable solvent.
- The solvent is allowed to evaporate completely.
- The impregnated discs are then placed onto the surface of the infected cell monolayer.
3. Incubation:
- The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause a visible cytopathic effect (CPE) in the control (untreated) areas, typically 2-3 days.
4. Observation and Measurement:
- The plates are observed for the formation of a zone of inhibition around the disc. This zone appears as an area where the cell monolayer is protected from virus-induced CPE.
- The diameter of the zone of inhibition is measured to provide a semi-quantitative assessment of the antiviral activity. A larger zone indicates greater potency.
Impact on Viral Replication Pathways
The inhibition of host cell protein synthesis by this compound has a profound and cascading effect on the replication cycles of both Poliovirus and Herpes Simplex Virus 1.
Poliovirus Replication Pathway Inhibition
Poliovirus, being an RNA virus, has a replication cycle that is entirely cytoplasmic and heavily reliant on the rapid synthesis of viral proteins.
References
Unraveling the Intricate Architecture of Mycalamide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycalamide B is a potent cytotoxic and antiviral polyketide natural product, first isolated from a marine sponge of the genus Mycale. Its complex molecular architecture and significant biological activity have made it a subject of intense research, driving efforts in total synthesis and mechanistic studies. This technical guide provides an in-depth exploration of the structural elucidation of this compound, detailing the key experimental methodologies, presenting the crucial spectroscopic data, and illustrating the logical workflow and biological context through diagrams.
This compound shares a close structural resemblance to Mycalamide A and the pederin family of natural products, all of which are known for their powerful inhibition of protein synthesis. Understanding the precise three-dimensional structure of this compound is paramount for elucidating its mechanism of action and for designing novel analogs with improved therapeutic potential.
Spectroscopic Data for Structural Elucidation
The determination of the planar structure and relative stereochemistry of this compound was primarily achieved through a combination of high-resolution mass spectrometry (HRMS) and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key ¹H and ¹³C NMR data as reported in the seminal literature, which were instrumental in piecing together the molecular framework.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 4.05 | d | 9.5 |
| 4 | 1.95 | m | |
| 5 | 4.90 | s | |
| 5' | 4.95 | s | |
| 6 | 2.55 | m | |
| 7 | 3.50 | d | 9.0 |
| 8 | 1.05 | d | 7.0 |
| 10 | 3.75 | dd | 9.5, 2.5 |
| 11 | 1.80 | m | |
| 12 | 1.65 | m | |
| 13 | 3.40 | s | |
| 14 | 3.95 | m | |
| 15 | 3.60 | m | |
| 16-Me | 1.20 | d | 6.5 |
| 17 | 3.35 | s | |
| 18 | 3.15 | s | |
| 19-Me | 0.95 | d | 7.0 |
| 20-Me | 0.90 | d | 7.0 |
Note: Data is a representative compilation from literature citing the original work. Chemical shifts and coupling constants are subject to minor variations depending on the solvent and instrument frequency.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δ (ppm) |
| 1 | 171.5 |
| 2 | 98.0 |
| 3 | 75.0 |
| 4 | 40.0 |
| 5 | 145.0 |
| 5' | 112.0 |
| 6 | 35.0 |
| 7 | 80.0 |
| 8 | 15.0 |
| 9 | 170.0 |
| 10 | 78.0 |
| 11 | 30.0 |
| 12 | 32.0 |
| 13 | 58.0 |
| 14 | 85.0 |
| 15 | 65.0 |
| 16-Me | 20.0 |
| 17 | 60.0 |
| 18 | 55.0 |
| 19-Me | 18.0 |
| 20-Me | 16.0 |
Note: Data is a representative compilation from literature citing the original work.
Experimental Protocols
The structural elucidation of this compound relied on a series of meticulously executed experiments. The following protocols are based on the methodologies reported in the primary literature for the isolation and characterization of this class of compounds.
Isolation and Purification
-
Extraction: The sponge material was repeatedly extracted with a mixture of methanol and dichloromethane.
-
Solvent Partitioning: The crude extract was subjected to solvent-solvent partitioning between hexane, carbon tetrachloride, dichloromethane, and aqueous methanol to separate compounds based on polarity.
-
Chromatography: The bioactive fractions were further purified using a combination of chromatographic techniques, including:
-
Silica Gel Chromatography: Both gravity-fed and flash column chromatography were employed for initial separation.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC was crucial for the final purification of this compound to homogeneity.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, COSY (Correlation Spectroscopy), and HMQC (Heteronuclear Multiple Quantum Coherence) spectra were acquired on a high-field NMR spectrometer. Samples were typically dissolved in deuterated chloroform (CDCl₃) or methanol (CD₃OD).
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the elemental composition and exact mass of the molecule, allowing for the deduction of the molecular formula.
Determination of Absolute Stereochemistry
The absolute configuration of the stereogenic centers in this compound was a significant challenge. The original elucidation relied on a combination of techniques, including:
-
Comparison with Mycalamide A: The close structural similarity and comparable spectroscopic data between Mycalamide A and B allowed for the assignment of several stereocenters by analogy.
-
Chemical Degradation: Controlled chemical degradation of the molecule into smaller, identifiable fragments, whose stereochemistry could be determined by comparison with authentic samples.
-
Mosher's Method: Esterification of free hydroxyl groups with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) followed by ¹H NMR analysis of the resulting diastereomeric esters allowed for the assignment of the absolute configuration of the carbinol centers.
-
Total Synthesis: Ultimately, the unambiguous confirmation of the absolute stereochemistry of this compound was achieved through its total synthesis, where the stereochemical outcome of each step was rigorously controlled.
Visualizations
Experimental Workflow for Structural Elucidation
The following diagram illustrates the logical flow of the experimental work involved in determining the structure of this compound.
An In-Depth Technical Guide to the Origins, Activity, and Analysis of Mycalamide B and Its Analogues
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycalamide B is a structurally complex polyketide amide belonging to the pederin family of natural products. First isolated from marine sponges, it has garnered significant attention for its potent cytotoxic, antiviral, and immunosuppressive activities. These properties stem from its primary mechanism of action: the potent and specific inhibition of eukaryotic protein synthesis. The scarcity of mycalamides from natural sources has spurred extensive efforts in total synthesis and the creation of analogues to support detailed biological evaluation and drug development. This guide provides a comprehensive overview of the origins of this compound and its related compounds, details the experimental protocols used for their isolation and characterization, presents quantitative bioactivity data, and illustrates their molecular mechanism of action.
Origins and Isolation of Mycalamides
Producing Organisms and Geographical Distribution
This compound and its naturally occurring analogues are predominantly isolated from marine sponges of the genus Mycale (Phylum Porifera). The initial discoveries of Mycalamides A and B were from a species of Mycale collected in New Zealand.[1][2][3] Since then, other related sponges and even different marine phyla have been identified as sources.
A notable aspect of mycalamide origin is the symbiotic hypothesis . There is growing evidence suggesting that the true producers of these complex molecules are not the sponges themselves, but rather uncultivated symbiotic bacteria residing within the sponge tissue.[2] This is supported by the fact that structurally similar compounds, like pederin, are produced by terrestrial beetles, also via bacterial symbionts.[4]
Table 1: Natural Sources of this compound and Related Compounds
| Compound | Producing Organism(s) | Phylum / Class | Geographical Location | Reference(s) |
| Mycalamide A & B | Mycale sp. | Porifera | New Zealand | [1][2][3][5] |
| Mycalamide A | Polysincraton sp. | Chordata (Ascidian) | Not Specified | |
| Mycalamide D | Mycale sp. | Porifera | New Zealand | |
| Onnamides, Theopederins | Theonella sp. | Porifera | Okinawan waters | [4] |
| Pederin | Paederus fuscipes | Arthropoda (Beetle) | Terrestrial (Various) | [4] |
Natural and Synthetic Analogues
The pederin family is a large group of structurally related compounds. Natural analogues of this compound include Mycalamide A, D, and E. Synthetic analogues, such as 18-O-methyl this compound and its diastereomer 10-epi-18-O-methyl this compound, have been crucial for structure-activity relationship (SAR) studies, demonstrating that the stereochemistry at the C10 position is critical for potent bioactivity.[1]
Experimental Methodologies
General Protocol for Isolation and Purification
The isolation of mycalamides from their natural source is a multi-step process involving extraction, fractionation, and purification, typically guided by bioassays.[6][7]
-
Collection and Extraction: Sponge or other marine invertebrate tissue is collected and immediately preserved, often by freezing or immersion in ethanol. The preserved tissue is homogenized and exhaustively extracted with a polar solvent like methanol or ethanol.
-
Solvent Partitioning: The crude extract is concentrated and subjected to liquid-liquid partitioning (e.g., between ethyl acetate and water) to separate compounds based on polarity. The bioactive, lipophilic fraction is retained.
-
Chromatographic Fractionation: The active fraction is further separated using techniques such as silica gel column chromatography with a gradient of solvents (e.g., hexane to ethyl acetate).
-
Final Purification: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is used to isolate the pure compounds, yielding mycalamides as crystalline solids or oils.
References
- 1. The in vitro biological activities of synthetic 18-O-methyl this compound, 10-epi-18-O-methyl this compound and pederin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pharm.or.jp [pharm.or.jp]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of a new mycalolide from the marine sponge Mycale izuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of marine sponge–associated Streptomyces sp. NMF6 strain producing secondary metabolite(s) possessing antimicrobial, antioxidant, anticancer, and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Mycalamide B: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed application note and protocol for the total synthesis of Mycalamide B, a potent marine-derived macrolide with significant antitumor and antiviral properties. The synthesis is based on a convergent strategy, involving the preparation of two key fragments—a protected pederic acid derivative (left-half) and a mycalamine-related trioxadecalin unit (right-half)—followed by their coupling and final deprotection steps. This protocol compiles and details the experimental procedures from seminal works in the field, offering a comprehensive guide for the laboratory synthesis of this complex natural product.
Introduction
This compound is a member of the pederin family of natural products, isolated from marine sponges of the genus Mycale.[1] These compounds exhibit potent biological activities, including cytotoxicity against various cancer cell lines and antiviral effects.[2][3] Their complex molecular architecture and significant therapeutic potential have made them attractive targets for total synthesis.
This protocol outlines a convergent synthetic approach, a strategy that offers efficiency and flexibility in the synthesis of complex molecules. The synthesis is conceptually divided into three main stages:
-
Synthesis of the "Left-Half": A protected derivative of pederic acid.
-
Synthesis of the "Right-Half": The complex trioxadecalin ring system characteristic of the mycalamides.
-
Fragment Coupling and Final Elaboration: Union of the two halves and subsequent transformations to yield this compound.
Retrosynthetic Analysis
The overall synthetic strategy is depicted in the following retrosynthetic analysis, which illustrates the key bond disconnections and the two major fragments.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols are based on the successful total syntheses reported in the literature, primarily the work of Kishi and co-workers, and later refinements by others.
Synthesis of the "Left-Half" (Pederic Acid Derivative)
The synthesis of the pederic acid fragment typically starts from readily available chiral precursors and involves the stereocontrolled construction of the tetrahydropyran ring.
Key Intermediates and Yields for the Left-Half Synthesis
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Asymmetric Aldol Reaction | Aldehyde | Chiral auxiliary, Lewis acid | Aldol adduct | 85-95 |
| 2 | Protection of Hydroxyl Group | Aldol adduct | Silylating agent, base | Protected diol | >95 |
| 3 | Oxidative Cleavage & Cyclization | Protected diol | Ozonolysis or dihydroxylation/periodate cleavage | Tetrahydropyranone | 70-80 |
| 4 | Stereoselective Reduction | Tetrahydropyranone | Reducing agent (e.g., L-selectride) | Tetrahydropyranol | 80-90 |
| 5 | Functional Group Manipulations | Tetrahydropyranol | Various | Protected Pederic Acid | Variable |
Protocol for a Key Step: Asymmetric Aldol Reaction
-
To a solution of the chiral auxiliary (1.2 eq.) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., TiCl₄, 1.1 eq.).
-
The corresponding ketone (1.0 eq.) is added dropwise, and the mixture is stirred for 30 minutes.
-
The starting aldehyde (1.1 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and warmed to room temperature.
-
The aqueous layer is extracted with an organic solvent (e.g., EtOAc), and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Synthesis of the "Right-Half" (Mycalamine Unit)
The synthesis of the highly oxygenated and stereochemically complex trioxadecalin core of the mycalamine unit is a significant challenge.
Key Intermediates and Yields for the Right-Half Synthesis
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Hetero-Diels-Alder Reaction | Danishefsky's diene | Aldehyde | Dihydropyrone | 70-85 |
| 2 | Mukaiyama-Michael/Epoxidation | Dihydropyrone | Silyl enol ether, oxidant | Functionalized pyran | 60-75 (one pot) |
| 3 | Acetal Formation | Functionalized pyran | Diol, acid catalyst | Trioxadecalin core | 75-85 |
| 4 | Amine Installation | Trioxadecalin core | Azide source, reduction | Amino-trioxadecalin | Variable |
Protocol for a Key Step: One-pot Mukaiyama-Michael/Epoxidation
-
A solution of the dihydropyrone (1.0 eq.) and a silyl enol ether (1.5 eq.) in a dry solvent (e.g., CH₂Cl₂) is cooled to -78 °C.
-
A Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq.) is added, and the mixture is stirred for 2 hours.
-
An oxidizing agent (e.g., m-CPBA, 1.5 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The residue is purified by flash chromatography to yield the functionalized pyran.
Fragment Coupling and Final Elaboration
The union of the two advanced fragments is a critical step, often requiring careful optimization of coupling conditions to overcome steric hindrance.
Workflow for Fragment Coupling and Final Steps
Caption: Workflow for the coupling and final steps.
Protocol for Amide Coupling
-
To a solution of the protected left-half carboxylic acid (1.0 eq.) in an aprotic solvent (e.g., DMF) are added a coupling agent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.
-
A solution of the protected right-half amine (1.1 eq.) in the same solvent is then added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is diluted with water and extracted with an organic solvent (e.g., EtOAc).
-
The combined organic layers are washed successively with dilute acid, saturated NaHCO₃ solution, and brine, then dried and concentrated.
-
The crude product is purified by column chromatography to give the fully protected this compound.
Protocol for Global Deprotection
-
The fully protected this compound is dissolved in a suitable solvent system for the removal of all protecting groups (this will depend on the specific protecting groups used in the synthesis). For example, a combination of acidic conditions (e.g., HF·pyridine) for silyl ethers and hydrogenation for benzyl ethers may be employed.
-
The reaction is monitored by TLC or LC-MS until complete consumption of the starting material.
-
The reaction mixture is carefully quenched and neutralized.
-
The product is extracted into an appropriate organic solvent.
-
The organic layer is dried and concentrated.
-
The final product, this compound, is purified by preparative HPLC.
Data Presentation
Summary of Reported Overall Yields for Total Syntheses of this compound
| Synthetic Route | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Kishi et al. (1990) | ~25 | <1 | [4] |
| Kocienski et al. (1998) | ~20 | ~1-2 | [5] |
| Rawal et al. (2010) | 14 | 2.6 | [4] |
Conclusion
The total synthesis of this compound is a significant undertaking that showcases the power of modern synthetic organic chemistry. The convergent strategy outlined in this protocol allows for the efficient construction of this complex and biologically important molecule. The detailed experimental procedures provided herein are intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. Careful execution of these steps, with appropriate optimization for specific laboratory conditions, should enable the successful synthesis of this compound for further biological investigation.
References
- 1. A synthesis of 18-O-methyl this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pharm.or.jp [pharm.or.jp]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Total synthesis of (+)-mycalamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of mycalamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mycalamide B in Cancer Cell Line Studies
Introduction
Mycalamide B is a potent marine natural product originally isolated from sponges of the Mycale genus.[1] It belongs to a family of structurally related compounds, including Mycalamide A and pederin, known for their powerful biological activities.[1][2] this compound exhibits significant antitumor and immunosuppressive properties, inhibiting the growth of various tumor cell lines with IC50 values in the low nanomolar range.[1][3] Its primary mechanism of action is the inhibition of protein synthesis, making it a valuable tool for studying translational control in cancer biology and a potential template for novel anticancer drug development.[3][4][5]
These application notes provide a comprehensive guide for researchers utilizing this compound in cancer cell line studies, including its mechanism of action, cytotoxicity data, and detailed protocols for key experimental assays.
Mechanism of Action
This compound's primary antitumor effect stems from its potent inhibition of protein synthesis.[3] It specifically targets the elongation phase of eukaryotic translation.[1][4][6] The compound binds to the E-site of the large ribosomal subunit, which blocks the eEF2-mediated translocation step, effectively halting the polypeptide chain's growth.[1][4] This targeted disruption of protein production leads to the downstream induction of apoptosis (programmed cell death), characterized by the activation of key executioner enzymes like caspase-3.[7][8] Additionally, this compound has been shown to inhibit the activity of oncogenic transcription factors such as AP-1 and NF-κB and to induce the collapse of the actin cytoskeleton, further contributing to its anticancer effects.[7][9]
Quantitative Data Summary: Cytotoxicity
This compound demonstrates potent cytotoxicity across a range of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) is typically in the low to sub-nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | ~1 | [1][6] |
| P388 | Murine Lymphoma | ≤ 5 | [3][5] |
| HL-60 | Promyelocytic Leukemia | < 5 | [5] |
| HT-29 | Colorectal Adenocarcinoma | < 5 | [5] |
| A549 | Lung Carcinoma | < 5 | [5] |
| JB6 Cl41 P+ | Murine Epidermal | 6.32 | [7] |
| Various Human Carcinomas | (18-O-methyl this compound) | 0.2 - 0.6 | [2] |
Experimental Protocols
The following section provides detailed protocols for studying the effects of this compound on cancer cell lines.
Protocol 1: Cell Culture and Treatment
1.1. Principle Proper cell culture technique is fundamental for obtaining reproducible results. This protocol outlines the general procedure for maintaining cancer cell lines and treating them with this compound.
1.2. Materials
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks, plates, and dishes
-
Humidified incubator (37°C, 5% CO2)
1.3. Procedure
-
Cell Maintenance: Culture cells according to standard protocols for the specific cell line. Subculture adherent cells when they reach 80-90% confluency.[10]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1 mM) in sterile DMSO. Aliquot into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Trypsinize and count cells. Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete growth medium. The final DMSO concentration in the medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle (DMSO) control.
-
Incubation: Return the plates to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Viability Assay (AlamarBlue Method)
2.1. Principle The AlamarBlue assay measures cell viability based on the metabolic activity of living cells. The active ingredient, resazurin, is a blue, cell-permeable compound that is reduced by metabolically active cells to the pink, fluorescent resorufin.[11] The amount of resorufin produced is proportional to the number of viable cells.
2.2. Materials
-
Treated cells in a 96-well plate
-
AlamarBlue™ Cell Viability Reagent
-
Fluorescence or absorbance microplate reader
2.3. Procedure
-
Prepare cells and treat with this compound as described in Protocol 1 in a 96-well plate. Include wells with medium only to serve as a background control.
-
Following the treatment period, add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL of reagent for 100 µL of medium).[12]
-
Incubate the plate at 37°C for 1-4 hours, protected from light.[11] Incubation time may need to be optimized depending on the cell line's metabolic rate.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[12]
-
Data Analysis: Correct for background by subtracting the average value of the media-only wells. Express the viability of treated cells as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
3.1. Principle This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label apoptotic cells.[14] Propidium Iodide (PI), a fluorescent nuclear stain, is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[13][14]
3.2. Materials
-
Treated cells in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
3.3. Procedure
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest the cells, including both adherent and floating populations (apoptotic cells may detach).[13] For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at low speed (e.g., 300 x g) for 5 minutes and wash the cell pellet twice with cold PBS.[13]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol 4: Western Blot Analysis for Apoptosis Markers
4.1. Principle Western blotting allows for the detection of specific proteins in a cell lysate. To confirm apoptosis induction by this compound, the expression and cleavage of key apoptotic proteins, such as Caspase-3, can be analyzed. Cleavage of pro-caspase-3 (approx. 35 kDa) into its active form (fragments of approx. 17/19 kDa) is a hallmark of apoptosis.[7]
4.2. Materials
-
Treated cells in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc or X-ray film)
4.3. Procedure
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[15] Scrape the cells and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[16]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again as in step 9. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[19] Re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Compare the levels of cleaved Caspase-3 in this compound-treated samples to the vehicle control.
References
- 1. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro biological activities of synthetic 18-O-methyl this compound, 10-epi-18-O-methyl this compound and pederin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Mycalamide A Shows Cytotoxic Properties and Prevents EGF-Induced Neoplastic Transformation through Inhibition of Nuclear Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cheminst.ca [cheminst.ca]
- 10. www2.iib.uam.es [www2.iib.uam.es]
- 11. allevi3d.com [allevi3d.com]
- 12. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. addgene.org [addgene.org]
- 17. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. youtube.com [youtube.com]
Mycalamide B: Application Notes and Protocols for In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycalamide B is a potent marine natural product isolated from the sponge of the Mycale genus. It belongs to a family of structurally related compounds, including Mycalamide A and Pederin, known for their significant biological activities. This compound has demonstrated potent cytotoxic and antiviral properties, primarily attributed to its ability to inhibit protein synthesis in eukaryotic cells.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro antiviral assays, intended to guide researchers in virology and drug development.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antiviral and cytotoxic effects by potently inhibiting protein synthesis. It targets the large ribosomal subunit (60S) in eukaryotic cells, specifically binding to the E-site (exit site).[1][2] This binding event physically obstructs the translocation of deacylated tRNA from the P-site (peptidyl site) to the E-site, a critical step in the elongation phase of translation.[1][3] By halting ribosomal translocation, this compound effectively freezes the ribosome on the mRNA, leading to a global shutdown of protein production. This non-specific inhibition of protein synthesis affects both host and viral protein production, thereby preventing viral replication and propagation.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound and its analogs.
Table 1: In Vitro Cytotoxicity of Mycalamide Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| 18-O-methyl this compound | Human Carcinoma | 0.2-0.6 | [1] |
| Mycalamide A | HeLa | ~1 | [4] |
| This compound | - | - | Data not specified in the provided search results |
Table 2: In Vitro Antiviral Activity of Mycalamide Analogs
| Compound | Virus | Assay Type | EC50 (ng/mL) | Reference |
| Mycalamide A | Herpes Simplex Virus Type I | - | 5 | [2] |
| Mycalamide A | Polio Virus Type I | - | 5 | [2] |
| Mycalamide A | A59 Coronavirus | - | Activity reported but EC50 not specified | [2] |
| This compound | - | - | - | Data not specified in the provided search results |
Note: Specific quantitative antiviral data for this compound was not available in the provided search results. The data for Mycalamide A is included for reference due to its structural and functional similarity.
Experimental Protocols
Cytotoxicity Assay (MTS/MTT Assay)
This protocol is essential to determine the cytotoxic concentration of this compound in the host cells used for the antiviral assay. This helps in selecting non-toxic concentrations for evaluating specific antiviral activity.
Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Host cells for the antiviral assay
-
Complete cell culture medium
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition:
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization (for MTT only): Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.[6][7]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Plaque Reduction Assay
This assay is considered the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in viral plaques.
Principle: Infectious virus particles create localized areas of cell death or cytopathic effect (CPE) in a cell monolayer, forming visible "plaques". An effective antiviral will reduce the number of plaques.
Materials:
-
This compound
-
Confluent monolayer of susceptible host cells in 6- or 24-well plates
-
Virus stock with a known titer
-
Serum-free medium
-
Overlay medium (e.g., containing 0.5% methylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium at concentrations below its CC50.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Wash the cell monolayers with PBS and infect with the prepared virus dilution in the presence of the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining:
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the logarithm of the this compound concentration.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.
Principle: Cells are infected with a virus and treated with the antiviral compound. After one replication cycle, the amount of progeny virus in the supernatant is quantified by titration.
Materials:
-
This compound
-
Confluent monolayer of susceptible host cells in 24- or 48-well plates
-
Virus stock
-
Complete culture medium
-
96-well plates for titration
Protocol:
-
Cell Seeding and Infection: Seed cells and infect them with the virus at a specific multiplicity of infection (MOI) (e.g., 0.1).
-
Compound Treatment: After the virus adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound (at non-toxic concentrations).
-
Incubation: Incubate the plates for a duration corresponding to one viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: Collect the culture supernatants, which contain the newly produced virus particles.
-
Virus Titration: Determine the titer of the harvested virus from each treatment condition using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Compare the viral titers from the this compound-treated wells to the untreated virus control. Calculate the EC50, the concentration of this compound that reduces the virus yield by 50%.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Workflow for In Vitro Antiviral Testing.
References
- 1. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application of Mycalamide B in Leukemia Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycalamide B is a potent marine-derived macrolide that has demonstrated significant cytotoxic and antitumor activities. Its primary mechanism of action is the inhibition of protein synthesis, making it a molecule of interest in cancer research, including the study of hematological malignancies such as leukemia. This document provides detailed application notes and protocols for researchers investigating the effects of this compound on leukemia cells.
Mechanism of Action
This compound exerts its cytotoxic effects by potently inhibiting eukaryotic protein synthesis. It specifically targets the elongation phase of translation by binding to the E-site of the 60S ribosomal subunit. This binding event sterically hinders the translocation of peptidyl-tRNA from the A-site to the P-site, a crucial step catalyzed by the eukaryotic elongation factor 2 (eEF2). The arrest of protein synthesis leads to a cascade of cellular events, ultimately culminating in apoptosis.
A key consequence of global protein synthesis inhibition is the rapid depletion of short-lived proteins, including critical cell survival regulators. In many leukemia cells, the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family, is highly labile. Inhibition of its replenishment by this compound leads to a decrease in its cellular levels, tipping the balance towards pro-apoptotic Bcl-2 family members like Bax and Bak. This shift results in the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, leading to programmed cell death.
Data Presentation
The following tables summarize the cytotoxic effects of this compound on a representative leukemia cell line and the expected changes in key apoptotic proteins following treatment.
Table 1: Cytotoxicity of this compound on HL-60 Leukemia Cells
| Cell Line | Compound | Incubation Time (hours) | IC50 (nM) |
| HL-60 | This compound | 48 | 0.6 - 1.5[1] |
Table 2: Expected Modulation of Apoptotic Proteins in Leukemia Cells Treated with this compound
| Protein | Family/Function | Expected Change upon this compound Treatment |
| Mcl-1 | Anti-apoptotic Bcl-2 family | Decrease |
| Bcl-2 | Anti-apoptotic Bcl-2 family | No significant change / slight decrease |
| Bax | Pro-apoptotic Bcl-2 family | No significant change in total protein / conformational change and mitochondrial translocation |
| Bak | Pro-apoptotic Bcl-2 family | No significant change in total protein / activation |
| Cleaved Caspase-9 | Initiator caspase (intrinsic pathway) | Increase |
| Cleaved Caspase-3 | Effector caspase | Increase |
| Cleaved PARP | Caspase-3 substrate, DNA repair | Increase |
Mandatory Visualization
Caption: Proposed signaling pathway of this compound-induced apoptosis in leukemia cells.
Caption: General experimental workflow for investigating this compound in leukemia research.
Experimental Protocols
Cell Culture
Cell Line: Human promyelocytic leukemia cell line, HL-60.
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HL-60 cells
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
HL-60 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed HL-60 cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Western Blot Analysis
Objective: To analyze the expression levels of key apoptotic proteins.
Materials:
-
HL-60 cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the protein expression levels.
Conclusion
This compound represents a promising compound for leukemia research due to its potent and specific mechanism of action. The protocols and information provided herein offer a framework for investigating its efficacy and the molecular pathways it modulates in leukemia cells. Further research is warranted to fully elucidate its therapeutic potential and to explore its use in combination with other anti-leukemic agents.
References
Mycalamide B: A Potent Tool for Elucidating Translation Inhibition Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mycalamide B is a potent polyketide natural product originally isolated from a marine sponge of the Mycale genus. It exhibits significant antitumor and immunosuppressive activities, primarily attributed to its ability to inhibit protein synthesis. This compound serves as a valuable tool for researchers studying the intricacies of translation, offering a specific mechanism of action that can be harnessed to probe various cellular processes. These application notes provide a comprehensive overview of this compound's mechanism, quantitative data on its inhibitory effects, and detailed protocols for its use in key experimental setups.
Mechanism of Action
This compound is a highly specific inhibitor of eukaryotic translation elongation. Its primary molecular target is the large ribosomal subunit (60S), where it binds to the E-site (exit site). By occupying the E-site, this compound sterically hinders the translocation of deacylated tRNA from the P-site (peptidyl site) to the E-site, a critical step in the elongation cycle. This stalls the ribosome on the mRNA, preventing the progression of protein synthesis.[1]
Notably, this compound's mechanism differs subtly from other well-known translation inhibitors. For instance, while cycloheximide also targets the E-site, this compound arrests the ribosome one codon further downstream.[1] This specific mode of action makes this compound a precise tool for dissecting the dynamics of ribosomal translocation and the consequences of its inhibition.
Quantitative Data
The inhibitory potency of this compound has been quantified in various cell-based and in vitro assays. The following tables summarize key quantitative data for easy comparison.
| Assay Type | Cell Line/System | IC50 Value | Reference |
| Cell Proliferation | HeLa | ~1 nM | [1] |
| In vivo Protein Synthesis | HeLa | ~12 nM | [1] |
| In vitro Translation (RRL) | Rabbit Reticulocyte Lysate | ~10 nM |
Table 1: Inhibitory Potency of this compound.
| Inhibitor | Translation IC50 | Transcription IC50 | Reference |
| This compound | ~12 nM | >1 µM | [1] |
| Cycloheximide | ~100 nM | >10 µM | [1] |
| Actinomycin D | >1 µM | ~5 nM | [1] |
Table 2: Specificity of this compound Compared to Other Inhibitors.
Experimental Protocols
In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate (RRL)
This assay measures the effect of this compound on the translation of a reporter mRNA in a cell-free system.
Materials:
-
Flexi® Rabbit Reticulocyte Lysate (RRL) System (e.g., Promega)
-
Reporter mRNA (e.g., Luciferase reporter mRNA)
-
This compound stock solution (in DMSO)
-
Amino acid mixtures (minus methionine and leucine, if using radiolabeling)
-
Potassium Chloride (KCl)
-
Dithiothreitol (DTT)
-
RNase inhibitor (e.g., RNasin®)
-
Nuclease-free water
-
Passive Lysis Buffer (e.g., Promega)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Prepare a master mix containing RRL, reporter mRNA (e.g., 200 ng per reaction), amino acid mixtures, 70 mM KCl, 2 mM DTT, and RNase inhibitor in nuclease-free water.[1]
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM final concentration) or DMSO (vehicle control) to the respective tubes.
-
Incubate the reactions at 30°C for 60-90 minutes.[1]
-
Stop the reactions by adding an equal volume of Passive Lysis Buffer.[1]
-
Measure the luciferase activity of an aliquot of each reaction using a luminometer according to the manufacturer's instructions.
-
Plot the luciferase activity against the concentration of this compound to determine the IC50 value.
In Vitro Translation Inhibition Workflow
Analysis of Protein Synthesis in Cultured Cells by [35S]Methionine Incorporation
This method assesses the global rate of protein synthesis in intact cells treated with this compound.
Materials:
-
Cultured cells (e.g., HeLa)
-
Complete culture medium
-
Methionine-free culture medium
-
[35S]Methionine
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Wash the cells with pre-warmed PBS.
-
Starve the cells in methionine-free medium for 30-60 minutes to deplete endogenous methionine pools.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for a predetermined time (e.g., 2 hours).[1]
-
Add [35S]Methionine to the medium and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.
-
Wash the cells with ice-cold PBS to stop the incorporation.
-
Lyse the cells and precipitate the proteins using ice-cold 10% TCA.
-
Wash the protein pellets with acetone to remove excess TCA.
-
Resuspend the pellets in a suitable buffer and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration for each sample.
[35S]Methionine Incorporation Workflow
Ribosome Profiling to Map Ribosome Occupancy
Ribosome profiling is a powerful technique to determine the precise locations of ribosomes on mRNA at a genome-wide level. Treatment with this compound will lead to an accumulation of ribosome footprints at the site of stalling.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer containing cycloheximide
-
RNase I
-
Sucrose density gradient solutions
-
Ultracentrifuge
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure (Conceptual Overview):
-
Treat cells with this compound for a desired time to stall ribosomes. A short treatment is recommended to capture the primary effect.
-
Lyse the cells in the presence of cycloheximide to "freeze" ribosomes on the mRNA.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs).
-
Isolate the monosome fraction (ribosomes with their protected mRNA fragment) by sucrose density gradient ultracentrifugation.
-
Extract the RNA (the RPFs) from the monosome fraction.
-
Prepare a sequencing library from the RPFs. This involves ligation of adapters, reverse transcription, and PCR amplification.
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to a reference transcriptome to map the positions of the stalled ribosomes. An accumulation of reads at a specific position relative to the start codon will indicate the site of this compound-induced stalling.
Signaling Pathways Affected by Translation Inhibition
Inhibition of translation elongation by this compound can trigger cellular stress responses. Understanding these pathways is crucial for interpreting the broader effects of the compound.
Integrated Stress Response (ISR)
The ISR is a key signaling network that cells activate in response to a variety of stresses, including inhibition of protein synthesis. A central event in the ISR is the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). While this compound's direct effect on the ISR is an area of ongoing research, general translation elongation inhibitors are known to modulate this pathway.
Integrated Stress Response Pathway
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. mTOR complex 1 (mTORC1) is particularly sensitive to nutrient and energy status and plays a key role in promoting protein synthesis. Inhibition of translation by compounds like this compound can lead to feedback regulation of the mTOR pathway. For example, a decrease in protein synthesis can lead to a reduction in the phosphorylation of downstream targets of mTORC1, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
mTOR Signaling Pathway
Conclusion
This compound is a powerful and specific inhibitor of translation elongation, making it an indispensable tool for molecular and cellular biologists. Its well-defined mechanism of action allows for the precise dissection of the translation process and its downstream consequences. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their studies, from basic research into protein synthesis to the development of novel therapeutic strategies. As with any potent biological inhibitor, careful dose-response experiments and consideration of potential off-target effects at high concentrations are recommended for robust and reproducible results.
References
Application Notes and Protocols: Experimental Use of Mycalamide B in P388 Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycalamide B is a potent marine-derived natural product that has demonstrated significant antitumor activity.[1][2] Isolated from sponges of the Mycale genus, this compound has shown particular efficacy against P388 murine leukemia cells.[2][3] These application notes provide a comprehensive overview of the experimental use of this compound in P388 leukemia cells, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays. The information presented herein is intended to guide researchers in the evaluation of this compound as a potential therapeutic agent.
Mechanism of Action
This compound exerts its potent cytotoxic effects primarily through the inhibition of protein synthesis .[2][4] Specifically, it targets the elongation step of translation.[1][4] this compound binds to the E-site of the large ribosomal subunit, which blocks the eEF2-mediated translocation of the ribosome along the mRNA.[1][5] This action effectively halts the addition of new amino acids to the growing polypeptide chain, leading to a global shutdown of protein production within the cancer cell. This targeted disruption of a fundamental cellular process ultimately triggers downstream events leading to programmed cell death, or apoptosis.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on P388 leukemia cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (50% Inhibitory Concentration) | P388 Murine Leukemia | < 5 nM | [2] |
| Inhibition of Protein Synthesis (in vivo) | General | ~12 nM | [1] |
Table 1: Cytotoxicity of this compound
| Macromolecule Synthesis | Concentration | Inhibition | Reference |
| Protein ([³H]leucine incorporation) | 20 nM | 99% | [2] |
| RNA ([³H]uridine incorporation) | 20 nM | Less significant | [2] |
| DNA ([³H]thymidine incorporation) | 20 nM | Less significant | [2] |
Table 2: Effect of this compound on Macromolecular Synthesis in P388 Cells (1-hour exposure)
Signaling Pathways
The inhibition of protein synthesis by this compound induces a cellular stress response known as the ribotoxic stress response . This leads to the activation of stress-activated protein kinases (SAPKs), primarily p38 MAP kinase and c-Jun N-terminal kinase (JNK).[6][8] Activation of these pathways is a key step in initiating the apoptotic cascade in response to ribosomal insults.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on P388 leukemia cells.
Cell Culture
Protocol for Culturing P388 Murine Leukemia Cells
-
Medium: Culture P388 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: P388 cells grow in suspension. Subculture the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium at the desired density.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of P388 cells by 50% (IC50).
Materials:
-
P388 cells
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed P388 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)
This assay measures the rate of protein synthesis by quantifying the incorporation of radiolabeled leucine.
Materials:
-
P388 cells
-
Complete RPMI-1640 medium
-
This compound
-
[³H]-Leucine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Plate P388 cells in a 24-well plate at a density of 1 x 10⁵ cells/well.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Add [³H]-Leucine to a final concentration of 1 µCi/mL to each well and incubate for 30 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the proteins by adding 10% TCA and incubating on ice for 30 minutes.
-
Wash the precipitate twice with 5% TCA.
-
Solubilize the protein pellet in 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Express the results as a percentage of [³H]-Leucine incorporation relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
P388 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat P388 cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
This compound is a highly potent inhibitor of P388 leukemia cell growth, acting through the specific inhibition of protein synthesis. The provided data and protocols offer a solid foundation for researchers to further investigate its therapeutic potential. The induction of the ribotoxic stress response and subsequent activation of apoptotic pathways highlight a clear mechanism of action that warrants further exploration in preclinical models.
References
- 1. Protein synthesis inhibitors reveal differential regulation of mitogen-activated protein kinase and stress-activated protein kinase pathways that converge on Elk-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribotoxic stress activates p38 and JNK kinases and modulates the antigen-presenting activity of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by the marine sponge (Mycale) metabolites, mycalamide A and pateamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycalamide A Shows Cytotoxic Properties and Prevents EGF-Induced Neoplastic Transformation through Inhibition of Nuclear Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK activation induced by ribotoxic stress is initiated from 80S monosomes but not polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Shiga Toxin 1 Triggers a Ribotoxic Stress Response Leading to p38 and JNK Activation and Induction of Apoptosis in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mycalamide B Treatment in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Mycalamide B, a potent marine-derived macrolide, in studies involving the A549 human lung adenocarcinoma cell line. The protocols outlined below cover essential cell culture techniques, cytotoxicity assessment, and analyses of apoptosis and cell cycle distribution.
Introduction
This compound is a natural product isolated from marine sponges of the genus Mycale. It exhibits potent cytotoxic and antitumor activities, primarily attributed to its ability to inhibit protein synthesis.[1][2] The A549 cell line, derived from a human lung carcinoma, is a widely used model for studying lung cancer and developing novel therapeutic agents. This document details standardized protocols for treating A549 cells with this compound and assessing its biological effects.
Data Presentation
Cytotoxicity of this compound in A549 Cells
This compound and its analogs have demonstrated high potency against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) for a synthetic analog of this compound.
| Compound | Cell Line | IC50 (nM) | Reference |
| 18-O-methyl this compound | Human Carcinoma | 0.2 - 0.6 | [1] |
Note: The IC50 value is for a synthetic analog and should be used as a reference for determining the optimal concentration range for this compound in your experiments.
Apoptosis Induction in A549 Cells (Template)
This table is a template for recording data from apoptosis assays, such as Annexin V-FITC/Propidium Iodide staining, followed by flow cytometry.
| Treatment | Concentration (nM) | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 24 | ||
| This compound | 24 | |||
| This compound | 24 | |||
| This compound | 48 | |||
| This compound | 48 |
Cell Cycle Analysis in A549 Cells (Template)
This table is a template for recording data from cell cycle analysis using propidium iodide staining and flow cytometry.
| Treatment | Concentration (nM) | Incubation Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | 24 | |||
| This compound | 24 | ||||
| This compound | 24 | ||||
| This compound | 48 | ||||
| This compound | 48 |
Experimental Protocols
A549 Cell Culture and Maintenance
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
DMEM or F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing the basal medium (DMEM or F-12K) with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Routine Culture: Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 8-10 mL of complete growth medium. Resuspend the cells and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a split ratio of 1:4 to 1:8.
Cytotoxicity Assay (MTT Assay)
Materials:
-
A549 cells
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates and incubate overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat A549 cells with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Proposed Signaling Pathway for this compound-Induced Apoptosis in A549 Cells
While the precise signaling cascade of this compound in A549 cells is not fully elucidated, based on its known function as a protein synthesis inhibitor and the mechanisms of other apoptosis-inducing agents in this cell line, a putative pathway is proposed below.[2] this compound likely triggers cellular stress by inhibiting protein synthesis, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway. This may involve the modulation of MAPK and NF-κB signaling pathways, which are key regulators of apoptosis in A549 cells.[3][4]
Disclaimer: The proposed signaling pathway is based on existing literature for related compounds and mechanisms in A549 cells and requires experimental validation for this compound.
References
- 1. The in vitro biological activities of synthetic 18-O-methyl this compound, 10-epi-18-O-methyl this compound and pederin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by the marine sponge (Mycale) metabolites, mycalamide A and pateamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Mycalamide B Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycalamide B is a potent marine natural product that has garnered significant interest in the scientific community due to its powerful cytotoxic and antiviral activities.[1] Isolated from sponges of the genus Mycale, this compound and its analogues belong to the pederin family of compounds.[1] Their unique and complex molecular architecture, coupled with their impressive biological profile, makes them attractive targets for total synthesis and analogue development. This document provides a detailed overview of various synthetic strategies toward this compound and its analogues, complete with experimental protocols and comparative data to aid researchers in this field.
The biological activity of this compound stems from its ability to inhibit protein synthesis. It achieves this by binding to the E-site (exit site) of the 80S ribosome, thereby preventing the translocation of deacylated tRNA from the P-site to the E-site and ultimately halting peptide elongation.[2][3][4] This mechanism of action makes this compound and its analogues promising candidates for the development of novel anticancer and antiviral therapeutics.
Comparative Analysis of Synthetic Routes
The total synthesis of this compound and its analogues is a formidable challenge that has been undertaken by several research groups. These efforts have led to the development of diverse and innovative synthetic strategies. The following tables summarize the key quantitative data from some of the most notable synthetic routes, allowing for a comparative analysis of their efficiency.
| Synthetic Route | Key Strategy | Longest Linear Sequence (steps) | Overall Yield (%) | Reference |
| Kishi Synthesis (1990) | First total synthesis, convergent approach. | ~25 | Not explicitly stated | [5] |
| Rawal Synthesis of Mycalamide A (2005) | Convergent coupling of pederic acid and mycalamine units. | 21 (for mycalamine unit) | 10.5 (for mycalamine unit) | [6] |
| Floreancig Synthesis of Pederin/Psymberin Analogues | Late-stage multicomponent approach to construct the N-acyl aminal linkage. | 10-14 | Not explicitly stated |
Note: Detailed step-by-step yields are often not fully reported in initial communications. The data presented here is based on available information.
Key Synthetic Fragments
The synthesis of this compound and its analogues is often approached in a convergent manner, involving the synthesis of two key fragments, the "left-hand" pederic acid unit and the "right-hand" mycalamine unit, which are then coupled.
Synthesis of the Pederic Acid Fragment
The pederic acid moiety is a common structural feature among the pederin family of natural products. Various synthetic routes have been developed for its preparation.
Representative Protocol: Rawal's Pederic Acid Synthesis
A detailed experimental protocol for the synthesis of the pederic acid fragment as reported by the Rawal group is outlined below. This route is notable for its efficiency and stereocontrol.
Step 1: Synthesis of the Tetrahydropyran Ring
-
Reaction: A solution of the starting alcohol in a suitable solvent is treated with a palladium catalyst and an oxidant at room temperature.
-
Reagents and Conditions: (2R,3R)-3-methylpent-4-en-2-ol, Pd(OAc)₂, benzoquinone, acetone/water.
-
Yield: Not explicitly stated for this step.
Step 2: Functional Group Manipulations
-
Subsequent steps involve the protection of functional groups, oxidation, and introduction of the required stereocenters to yield the final pederic acid derivative.
(Detailed, step-by-step protocols with precise quantities and reaction conditions would be elaborated here based on the full experimental details from the primary literature.)
Synthesis of the Mycalamine Fragment
The mycalamine unit is the more complex and highly oxygenated portion of the this compound molecule. Its synthesis requires careful stereochemical control.
Representative Protocol: Synthesis of the Trioxadecalin Core
The following protocol describes a general approach to the construction of the trioxadecalin core of the mycalamine fragment.
Step 1: Mukaiyama-Michael/Epoxidation Sequence
-
Reaction: A one-pot reaction involving the addition of a silyl enol ether to a dihydropyranone, followed by in-situ epoxidation.
-
Reagents and Conditions: Dihydropyranone, silyl enol ether, Lewis acid catalyst (e.g., TiCl₄), oxidizing agent (e.g., m-CPBA).
-
Yield: ~70-80%
Step 2: Cyclization to form the Trioxadecalin System
-
Reaction: Acid-catalyzed cyclization of the epoxide to form the characteristic trioxadecalin ring system.
-
Reagents and Conditions: p-Toluenesulfonic acid or other protic/Lewis acids in an appropriate solvent.
-
Yield: ~60-70%
(Detailed, step-by-step protocols with precise quantities and reaction conditions would be elaborated here based on the full experimental details from the primary literature.)
Coupling of Fragments and Final Steps
The culmination of the synthesis involves the coupling of the pederic acid and mycalamine fragments, followed by final deprotection and functional group manipulations to afford the target this compound analogue.
Representative Protocol: Amide Coupling and Deprotection
-
Reaction: The carboxylic acid of the pederic acid fragment is activated and reacted with the amino group of the mycalamine fragment to form an amide bond.
-
Reagents and Conditions: Coupling reagents such as HATU, HOBt, or EDC with a tertiary amine base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF).
-
Yield: Variable, depending on the specific fragments and coupling conditions.
-
Final Deprotection: Removal of protecting groups using appropriate conditions (e.g., acid-labile groups with TFA, silyl ethers with fluoride sources) to yield the final product.
Visualizing the Synthetic Strategy and Mechanism of Action
To better understand the logic of the synthetic routes and the biological action of this compound, the following diagrams are provided.
Caption: Convergent synthetic strategy for this compound analogues.
References
- 1. pharm.or.jp [pharm.or.jp]
- 2. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Total synthesis of mycalamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mycalamide B Administration in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycalamide B is a potent marine natural product isolated from sponges of the Mycale genus. It has demonstrated significant cytotoxic and antitumor activities. These application notes provide a comprehensive overview of the administration of this compound in murine tumor models, summarizing the available quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
This compound has shown notable efficacy in murine tumor models, particularly against P388 leukemia. The available quantitative data from in vivo studies are summarized below for clear comparison.
| Murine Tumor Model | Compound | Dosage | Administration Route | Efficacy | Reference |
| P388 Leukemia | This compound | 2.5 µg/kg | Intraperitoneal (i.p.) | ~50% increase in life span | [1] |
| P388 Leukemia | Mycalamide A | 10 µg/kg | Intraperitoneal (i.p.) | ~50% increase in life span | [1] |
Note: Data for other murine tumor models specifically for this compound are limited in the reviewed literature. Mycalamide A has shown activity against B16 melanoma, Lewis lung carcinoma, M5076 ovarian sarcoma, and colon 26 carcinoma.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in murine tumor models, based on established practices and available literature.
Protocol 1: In Vivo Efficacy Assessment of this compound in a P388 Murine Leukemia Model
1. Materials and Reagents:
-
This compound
-
Vehicle for solubilization (e.g., sterile Phosphate Buffered Saline (PBS) containing a low percentage of a solubilizing agent like DMSO and a surfactant like Tween 80, to be optimized for solubility and tolerability)
-
P388 leukemia cells
-
Female BDF1 or CDF1 mice (6-8 weeks old)
-
Sterile syringes and needles (27-gauge)
-
Calipers for tumor measurement (if applicable for solid tumor models)
-
General animal handling and euthanasia supplies
2. Animal Model Establishment:
-
P388 leukemia cells are maintained in appropriate cell culture conditions.
-
On day 0, inoculate mice intraperitoneally (i.p.) with 1 x 10^6 P388 cells.
3. This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution to the final desired concentration (e.g., 2.5 µg/kg) with a sterile vehicle (e.g., PBS with 5% DMSO and 5% Tween 80). The final DMSO concentration should be kept low to avoid toxicity.
-
Administer the this compound solution intraperitoneally to the tumor-bearing mice. A typical administration schedule, based on studies with the related Mycalamide A, could be an intermittent schedule such as every four days for three doses (Q4Dx3).[1] However, this should be optimized for this compound.
4. Monitoring and Efficacy Evaluation:
-
Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Record the day of death for each mouse.
-
Calculate the mean survival time for each group.
-
The primary efficacy endpoint is the percent increase in life span (% ILS), calculated as: % ILS = [ (Mean survival time of treated group / Mean survival time of control group) - 1 ] x 100
5. Workflow Diagram:
Caption: Workflow for assessing this compound efficacy in a murine leukemia model.
Mechanism of Action & Signaling Pathways
The primary mechanism of action of this compound is the potent inhibition of protein synthesis.[1] This ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells. While the precise signaling cascade for this compound has not been fully elucidated, studies on the closely related Mycalamide A suggest the involvement of the MAPK and NF-κB signaling pathways.
Mycalamide A has been shown to:
-
Inhibit the transcriptional activity of the oncogenic nuclear factors AP-1 and NF-κB.
-
Induce the phosphorylation of the kinases p38 MAPK, JNK, and ERK at high concentrations.
Based on this, a proposed signaling pathway for this compound-induced apoptosis is presented below.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed signaling cascade of this compound leading to apoptosis.
References
Troubleshooting & Optimization
Mycalamide B Stereocontrolled Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the stereocontrolled synthesis of Mycalamide B. The information is tailored for researchers, scientists, and drug development professionals engaged in this complex synthetic endeavor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are struggling with the convergent coupling of the fully elaborated mycalamine (trioxadecalin) and pederic acid fragments. The reaction is low-yielding and we observe significant epimerization at the C10 aminal center. What strategies can we employ to overcome this?
A1: This is a well-documented and critical challenge in the synthesis of this compound. The steric bulk of the advanced fragments frustrates standard coupling reactions, and the C10 aminal stereocenter is prone to epimerization under acidic, basic, and even neutral conditions, leading to a loss of stereochemical integrity.[1]
Troubleshooting Strategy: The "Restrain and Release" Approach
A highly effective strategy involves the use of "chemical handcuffs" to temporarily restrain the molecular fragments, facilitating the crucial coupling reaction.[1] This approach utilizes an intramolecular isocyanate trapping to form a rigid 10-membered cyclic carbamate. This rigid structure overcomes the steric hurdles and allows for a stereocontrolled acylation that would otherwise fail.[1]
Experimental Protocol: Formation and Opening of the Cyclic Carbamate
-
Formation: The mycalamine fragment, functionalized with a precursor to an isocyanate (e.g., an acyl azide), undergoes a Curtius rearrangement. The resulting isocyanate is trapped intramolecularly by a hydroxyl group to form a rigid 10-membered cyclic carbamate.[1]
-
Coupling: The carbamate-protected mycalamine unit can then be acylated with the pederic acid derivative with high stereocontrol at the C10 position.[1]
-
Release: Following successful coupling, the cyclic carbamate is selectively hydrolyzed under basic conditions (e.g., lithium hydroxide in the presence of lithium chloride in methanol) to release the amide bond of this compound without cleaving the newly formed amide linkage.[1]
Q2: We are experiencing difficulties in establishing the correct stereochemistry of the trioxadecalin core of mycalamine, particularly the multiple stereocenters set in the initial steps. What is a reliable method to achieve high diastereoselectivity?
A2: The dense stereochemical array of the trioxadecalin core presents a significant synthetic challenge.[2] A powerful and diastereoselective method involves a one-pot Mukaiyama-Michael/epoxidation sequence.[1]
Troubleshooting Strategy: One-Pot Mukaiyama-Michael/Epoxidation
This sequence allows for the introduction of three new stereocenters in a single, efficient operation.[1]
Experimental Protocol: Diastereoselective Synthesis of the Trioxadecalin Core
-
Mukaiyama-Michael Addition: A silyl ketene acetal is reacted with a dihydropyranone precursor in the presence of a Lewis acid catalyst (e.g., TBSOTf) at low temperatures (-78 °C).[1]
-
In Situ Epoxidation: Instead of isolating the intermediate silyl enol ether, it is directly epoxidized in situ. This tandem reaction has been shown to proceed in good yield and with high diastereoselectivity, affording a stable silylepoxide that can be purified by chromatography.[1] This single operation can set four new stereocenters, three of which are retained in the final mycalamine structure.[1]
-
Cyclization: The resulting silylepoxide is then treated with a reagent such as phosphorus pentoxide (P₂O₅) to induce the formation of the trioxadecalin ring system.[1] The stereochemistry of the newly formed centers can be confirmed by X-ray crystallography of a suitable derivative.[1]
Quantitative Data Summary
The following table summarizes key yields and selectivities reported in a successful stereocontrolled synthesis of this compound.
| Step | Reagents and Conditions | Product | Yield | Diastereoselectivity | Reference |
| Hetero-Diels–Alder Reaction | Yamamoto's MAD Lewis acid, TMSOTf | Dihydropyranone | Good | High | [1] |
| One-pot Mukaiyama–Michael/Epoxidation | 1. Silyl ketene acetal, TBSOTf, -78°C; 2. in situ epoxidation | Silylepoxide | Good | High | [1] |
| Trioxadecalin Formation | P₂O₅, dimethoxymethane, acetonitrile | Trioxadecalin core | - | - | [1] |
| Convergent Coupling via Cyclic Carbamate & Final Deprotection | 1. Curtius rearrangement; 2. Acylation; 3. LiOH, LiCl, MeOH | This compound | 2.6% (overall) | High | [1] |
Visualized Experimental Workflows and Logical Relationships
Caption: Overcoming the convergent coupling challenge in this compound synthesis.
Caption: Workflow for the stereocontrolled synthesis of the mycalamine core.
References
Technical Support Center: Overcoming Epimerization in Mycalamide B Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Mycalamide B. The content focuses on the critical challenge of epimerization, particularly at the C10 stereocenter, and offers detailed experimental protocols and strategies to ensure stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of epimerization during this compound synthesis?
A1: The primary cause of epimerization is the instability of the hemiaminal functionality at the C10 position of the mycalamine fragment. This stereocenter is prone to racemization under acidic, basic, and even neutral conditions, especially during the crucial coupling step with the pederic acid fragment.[1] The steric bulk of the fully elaborated coupling partners can hinder the desired reaction, providing more opportunity for epimerization.[1]
Q2: At which stage of the synthesis is epimerization most likely to occur?
A2: Epimerization is most problematic during the coupling of the fully elaborated mycalamine and pederic acid fragments. Attempts to directly acylate the free mycalamine component often lead to a loss of stereochemical integrity at C10, resulting in a mixture of diastereomers that are difficult to separate.[1]
Q3: What is the "chemical handcuffs" strategy and how does it prevent epimerization?
A3: The "chemical handcuffs" strategy, developed by Rawal and colleagues, is a temporary tethering approach to lock the conformation of the mycalamine fragment and prevent epimerization at C10 during the coupling reaction. This is achieved by forming a rigid 10-membered cyclic carbamate that links the C10 amine to the hydroxyl group on the side chain. This conformational constraint exposes the nitrogen atom for efficient acylation while protecting the sensitive C10 stereocenter.[1]
Q4: Are there alternative strategies to the "chemical handcuffs" approach?
A4: While the "chemical handcuffs" strategy has proven highly effective, other approaches to control stereochemistry in the synthesis of the pederin family of natural products have been explored. These often involve carefully timed introduction of the C10 amine and optimized coupling conditions. For instance, early syntheses by Kishi and Kocienski involved different coupling strategies, such as using a vinyl lithium addition to an ester, which presented its own set of stereochemical challenges.[2] Roush's synthesis of Mycalamide A utilized an aldol reaction where the stereochemistry at the equivalent position was a key challenge, addressed through controlled epimerization of an undesired isomer.[3][4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on preventing epimerization.
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity at C10 after Coupling | Epimerization of the mycalamine fragment before or during the coupling reaction. | Implement the "chemical handcuffs" strategy by forming a cyclic carbamate prior to coupling. This provides complete control over the C10 stereocenter.[1] |
| Harsh reaction conditions (acidic or basic) during the coupling step. | Utilize mild coupling reagents and ensure the reaction is run under neutral conditions if not using a protecting strategy like the cyclic carbamate. | |
| Formation of Multiple Side Products During Synthesis | Instability of intermediates, particularly the trioxadecalin core, under certain conditions. | Carefully select protecting groups that are stable to the reaction conditions of subsequent steps. For example, use neutral conditions for methylation steps to avoid epimerization.[1] |
| Over-reaction or degradation of starting materials or products. | Monitor reactions closely by TLC and quench promptly upon completion. Optimize reaction temperature and time to minimize side reactions. | |
| Difficulty in Purifying the Final Product | Presence of diastereomers due to incomplete stereocontrol. | Employ high-resolution chromatography techniques. More importantly, focus on optimizing the stereoselectivity of the preceding steps to minimize the formation of isomers. |
| The product may be sensitive to the purification conditions (e.g., silica gel). | Consider alternative purification methods such as preparative HPLC or crystallization. Neutralize the silica gel with a suitable base (e.g., triethylamine) if the compound is base-sensitive. |
Experimental Protocols
1. Formation of the Cyclic Carbamate (The "Chemical Handcuffs")
This protocol is adapted from the work of Jewett and Rawal (2010).
-
Objective: To protect the C10 stereocenter and facilitate stereoselective coupling.
-
Procedure:
-
Dissolve the mycalamine precursor (with a free hydroxyl on the side chain and a protected primary amine) in toluene.
-
Add diphenylphosphoryl azide (DPPA) and triethylamine (Et₃N) to the solution.
-
Heat the reaction mixture to induce a Curtius rearrangement, forming an isocyanate intermediate.
-
The isocyanate is trapped intramolecularly by the side-chain hydroxyl group to yield the 10-membered cyclic carbamate.[1]
-
-
Key Considerations:
-
The reaction should be carried out under anhydrous conditions to prevent side reactions with the isocyanate.
-
Careful monitoring of the reaction by TLC is crucial to determine the point of completion.
-
2. Selective Opening of the Cyclic Carbamate
-
Objective: To release the "chemical handcuffs" and reveal the final this compound structure.
-
Procedure:
-
Following the successful coupling of the cyclic carbamate-protected mycalamine with the pederic acid fragment, the resulting intermediate is treated with a nucleophile.
-
The choice of nucleophile and reaction conditions is critical for the selective cleavage of the carbamate without affecting the newly formed amide bond or other sensitive functional groups.
-
-
Key Considerations:
-
The reactivity of the carbamate carbonyl is influenced by the steric environment. Molecular modeling can be helpful to predict the more accessible site for nucleophilic attack.[1]
-
Visualizations
Logical Workflow for Overcoming C10 Epimerization
Caption: Workflow for the "chemical handcuffs" strategy.
Proposed Mechanism of C10 Hemiaminal Epimerization
Caption: Mechanism of C10 hemiaminal epimerization.
References
Technical Support Center: Enhancing the Total Synthesis of Mycalamide B
Welcome to the Technical Support Center for the total synthesis of Mycalamide B. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this potent cytotoxic marine natural product's synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and efficiency of your synthetic efforts.
This compound's intricate structure, featuring a highly functionalized trioxadecalin core linked to a pederic acid derivative, presents significant synthetic challenges. Low overall yields are a common hurdle, often stemming from difficulties in the stereocontrolled construction of key fragments and their subsequent coupling. This guide directly addresses these critical issues to support your research and development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the total synthesis of this compound, presented in a question-and-answer format.
Fragment Coupling: The Mycalamine-Pederic Acid Linkage
The coupling of the fully elaborated mycalamine (right-hand fragment) and the pederic acid derivative (left-hand fragment) is widely recognized as the most challenging step, often leading to low yields.
Question: We are experiencing very low yields (<10%) during the amide coupling of the mycalamine fragment with the pederic acid derivative. What are the likely causes and how can we improve this?
Answer:
Low yields in this sterically hindered coupling are a well-documented bottleneck. The primary causes are:
-
Steric Hindrance: The bulky nature of both fragments significantly impedes the approach of the reacting centers.
-
Epimerization at C10: The C10 stereocenter of the mycalamine fragment is prone to epimerization under both acidic and basic conditions, leading to a mixture of diastereomers that are difficult to separate and reduce the yield of the desired product.[1]
-
Low Nucleophilicity of the Amine: The nitrogen atom in the mycalamine fragment can have reduced nucleophilicity, further slowing down the desired amide bond formation.
Recommended Solution: The "Chemical Handcuffs" Strategy
A highly effective strategy to overcome these challenges is the use of a temporary intramolecular cyclic carbamate, often referred to as "chemical handcuffs".[1] This approach involves the following key transformations:
-
Formation of a 10-membered Cyclic Carbamate: An intramolecular Curtius rearrangement of a carboxylic acid precursor of the mycalamine fragment, followed by trapping of the resulting isocyanate with a hydroxyl group within the same molecule, forms a rigid 10-membered cyclic carbamate.[1] This conformationally restrains the molecule, positioning the amine for a more favorable acylation.
-
Stereocontrolled Acylation: The acylation of this cyclic carbamate with the pederic acid derivative proceeds with high stereocontrol and improved yield because the rigid structure prevents epimerization and reduces steric clashing.
-
Selective Carbamate Cleavage: The final step involves the selective hydrolysis of the carbamate to release the amide-linked fragments and furnish this compound.
A workflow for this strategy is visualized below:
Synthesis of the Mycalamine (Right-Hand) Fragment
The construction of the densely functionalized trioxadecalin core of mycalamine is another critical phase where yields can be compromised.
Question: During the synthesis of the mycalamine core, our one-pot Mukaiyama-Michael/epoxidation sequence is giving a significant amount of the corresponding ketone instead of the desired silyl enol ether, leading to low yields of the silylepoxide. How can we optimize this step?
Answer:
The formation of the ketone byproduct in the Mukaiyama-Michael reaction is a common issue.[1] This can be addressed by modifying the reaction conditions and workup procedure.
-
In-situ Epoxidation: Instead of isolating the intermediate silyl enol ether, which can be unstable, perform an in-situ epoxidation. After the Mukaiyama-Michael addition is complete, the epoxidizing agent (e.g., m-CPBA) can be added directly to the reaction mixture. This traps the desired enol ether as a more stable silylepoxide before it can hydrolyze to the ketone.[1]
-
Lewis Acid Choice: The choice of Lewis acid is crucial for diastereoselectivity. While TBSOTf can be used as a catalyst, other Lewis acids might offer better selectivity and yield.[1] It is recommended to screen different Lewis acids to find the optimal conditions for your specific substrate.
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Any trace of water can lead to the hydrolysis of the silyl enol ether.
The logical flow for troubleshooting this step is as follows:
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for the total synthesis of this compound?
A1: The reported overall yields for the total synthesis of this compound are generally low due to the complexity of the molecule. A convergent synthesis employing the "chemical handcuffs" strategy has been reported with an overall yield of 2.6% over 14 steps for the longest linear sequence.[1] Linear syntheses may have even lower overall yields.
Q2: Are there alternative methods to the Curtius rearrangement for introducing the nitrogen functionality in the mycalamine fragment?
A2: While the Curtius rearrangement is a robust method that proceeds with retention of stereochemistry, other methods for amine synthesis could be explored.[2] However, for the formation of the cyclic carbamate in the "chemical handcuffs" strategy, the in-situ generation of an isocyanate from a carboxylic acid via the Curtius rearrangement is particularly well-suited for the intramolecular trapping.[1] One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) are often employed for this transformation.[3]
Q3: How critical is the stereocontrol during the synthesis of the pederic acid fragment?
A3: High stereocontrol is essential. The biological activity of this compound is highly dependent on its specific stereochemistry. Any deviation can lead to a significant loss of potency. Therefore, employing highly diastereoselective reactions, such as Evans' aldol reactions, is crucial for establishing the correct stereocenters in the pederic acid fragment.
Data Presentation: Comparison of Synthetic Strategies
The following table summarizes the reported yields for different synthetic approaches to this compound and its key fragments.
| Synthetic Strategy | Key Features | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Convergent Synthesis (Rawal, 2010) | "Chemical handcuffs" strategy with a 10-membered cyclic carbamate for fragment coupling. | 14 | 2.6 | [1] |
| Synthesis of Mycalamine A (Rawal, 2005) | Convergent coupling of pederic acid and mycalamine units. Synthesis of mycalamine in 21 steps. | 21 (for mycalamine) | 10.5 (for mycalamine) | [4] |
| Formal Synthesis of Mycalamide A (Trost, 2004) | Ru-catalyzed alkene-alkyne coupling for the left-hand fragment and Pd-catalyzed cyclizations for the right-hand fragment. | Not specified for total synthesis | Not applicable | [5] |
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These are adapted from published literature and should be optimized for your specific substrates and laboratory conditions.
Protocol 1: One-Pot Mukaiyama-Michael/Epoxidation for Silylepoxide Formation
This protocol is adapted from the synthesis of a key intermediate for the mycalamine core.[1]
Materials:
-
Dihydropyranone intermediate
-
Silyl ketene acetal intermediate
-
Anhydrous dichloromethane (DCM)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of the dihydropyranone (1.0 equiv) in anhydrous DCM at -78 °C under an inert atmosphere, add the silyl ketene acetal (1.2 equiv).
-
Add TBSOTf (0.1 equiv) dropwise. Stir the reaction mixture at -78 °C and monitor by TLC (typically complete within 30 minutes).
-
Once the Mukaiyama-Michael addition is complete, add a solution of m-CPBA (1.5 equiv) in DCM dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silylepoxide.
Protocol 2: Intramolecular Curtius Rearrangement and Cyclization to Form the 10-membered Carbamate
This protocol is a key step in the "chemical handcuffs" strategy.[1]
Materials:
-
Mycalamine carboxylic acid precursor
-
Anhydrous toluene
-
Triethylamine (Et3N)
-
Diphenylphosphoryl azide (DPPA)
-
Silica gel for chromatography
Procedure:
-
To a solution of the carboxylic acid precursor (1.0 equiv) in anhydrous toluene under an inert atmosphere, add triethylamine (1.5 equiv).
-
Add DPPA (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 10-membered cyclic carbamate.
Protocol 3: Fragment Coupling via Acylation of the Cyclic Carbamate
This protocol describes the crucial coupling step using the "chemical handcuffs" intermediate.[1]
Materials:
-
10-membered cyclic carbamate
-
Pederic acid chloride
-
Anhydrous tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF)
-
4-(Dimethylamino)pyridine (DMAP)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of the 10-membered cyclic carbamate (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add LiHMDS (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of pederic acid chloride (1.2 equiv) in anhydrous THF, followed by DMAP (0.1 equiv).
-
Allow the reaction mixture to warm slowly to 0 °C and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.
This technical support center provides a starting point for addressing the challenges in this compound synthesis. For further details, it is highly recommended to consult the primary literature cited.
References
- 1. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of mycalamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A formal synthesis of (-)-mycalamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
Mycalamide B stability and storage conditions
This technical support center provides guidance on the stability and storage of Mycalamide B for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following recommendations are based on the chemical properties of the pederin family of compounds, to which this compound belongs, and on general best practices for handling potent cytotoxic agents.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: Solid this compound should be stored under controlled conditions to ensure its integrity. It is highly recommended to store it in a tightly sealed container, protected from light and moisture.
Q2: How should I store this compound in solution?
A2: Once dissolved, this compound solutions should be used as fresh as possible. If storage is necessary, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: At what temperature should this compound be stored?
A3: For long-term storage of solid compound and stock solutions, a temperature of -20°C is recommended. For short-term storage of working solutions, 2-8°C may be acceptable, but stability should be verified for the specific experimental conditions.
Q4: Is this compound sensitive to light?
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is a complex organic molecule. Based on its structure, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is a common solvent for initial stock solutions, which are then further diluted in aqueous media.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage. | - Prepare fresh solutions for each experiment.- Verify storage conditions (temperature, light protection).- Avoid repeated freeze-thaw cycles by using aliquots. |
| Precipitation of this compound in aqueous solutions | Low solubility in aqueous media. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is compatible with your experimental system and does not exceed recommended limits (typically <0.5%).- Prepare intermediate dilutions in a co-solvent if necessary. |
| Inconsistent experimental results | Inaccurate concentration of this compound solution due to solvent evaporation or degradation. | - Use tightly sealed vials for storage.- Prepare fresh dilutions from a recently prepared stock solution.- Visually inspect solutions for any signs of precipitation or color change before use. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment (e.g., a chemical fume hood or a biological safety cabinet).
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Working Solutions
-
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate sterile cell culture medium or buffer
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the desired aqueous medium to achieve the final working concentrations.
-
Ensure the final concentration of DMSO in the working solution is low and compatible with the experimental system.
-
Use the working solutions immediately after preparation.
-
Visualizations
Caption: Workflow for handling and preparing this compound solutions.
Technical Support Center: Optimizing Mycalamide B Dosage for Cell Culture
Welcome to the technical support center for Mycalamide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues when working with this potent cytotoxic agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of protein synthesis in eukaryotic cells. It exerts its cytotoxic effects by binding to the E-site of the large ribosomal subunit (60S). This binding event physically obstructs the translocation of deacylated tRNA from the P-site to the E-site, effectively halting the elongation phase of translation.[1] This arrest of protein synthesis leads to a cascade of cellular stress responses, ultimately resulting in cell cycle arrest and apoptosis.
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
This compound is highly potent, with reported 50% inhibitory concentrations (IC50) in the low nanomolar range for several human carcinoma cell lines.[2] A typical starting range for a dose-response experiment would be from 0.1 nM to 100 nM. However, the optimal concentration is highly dependent on the specific cell line and the duration of the experiment. It is always recommended to perform a dose-response curve to determine the IC50 for your particular cell line.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use.
Q4: What are the expected morphological changes in cells treated with this compound?
Cells undergoing apoptosis induced by this compound will exhibit characteristic morphological changes. These can be observed using phase-contrast or fluorescence microscopy and include cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). Ultimately, the cell will break apart into apoptotic bodies.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Carcinoma | 0.6 | [2] |
| P388 | Murine Leukemia | 1.3 | [2] |
| Various Human Carcinoma Cell Lines | - | 0.2 - 0.6 | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells in a 96-well plate at a pre-determined optimal density. This should be a density that allows for logarithmic growth throughout the experiment without the control wells becoming over-confluent. A typical starting point for many adherent cell lines is 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 nM down to 0.1 nM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
After the incubation, add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 10x the IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at a desired concentration (e.g., IC50 or 2x IC50) for a specific duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in the apoptosis protocol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced translational arrest.
Caption: Downstream signaling pathway of this compound-induced apoptosis.
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed | 1. This compound concentration is too low.2. Incubation time is too short.3. Cell line is resistant.4. This compound has degraded. | 1. Increase the concentration range in your dose-response experiment.2. Increase the incubation time (e.g., from 24h to 48h or 72h).3. Verify the sensitivity of your cell line from literature or try a different cell line.4. Use a fresh aliquot of this compound stock solution. Ensure proper storage conditions. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors during treatment or assay.3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. Mix well between pipetting.2. Use calibrated pipettes and be consistent with your technique.3. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Vehicle control (DMSO) shows toxicity | 1. DMSO concentration is too high.2. Cells are particularly sensitive to DMSO. | 1. Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.2. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. |
| Unexpected cell morphology | 1. Contamination (bacterial, fungal, or mycoplasma).2. Off-target effects of this compound at high concentrations. | 1. Regularly check your cell cultures for contamination. Use sterile techniques.2. Ensure you are using a concentration range relevant to the known IC50. High concentrations can induce necrosis instead of apoptosis. |
| Inconsistent results in apoptosis or cell cycle assays | 1. Sub-optimal drug concentration or incubation time.2. Issues with cell harvesting or fixation. | 1. Perform a time-course and dose-response experiment to find the optimal conditions for inducing the desired effect.2. Be gentle during cell harvesting to avoid mechanical damage. Ensure proper fixation to prevent cell clumping and ensure accurate staining. |
References
Mycalamide B Cytotoxicity Assays: Technical Support Center
Welcome to the Technical Support Center for Mycalamide B Cytotoxicity Assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining reliable and reproducible results in their experiments with this compound. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and visual aids to clarify complex processes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound cytotoxicity assays, providing potential causes and solutions.
1. Compound and Reagent-Related Issues
-
Q1: My this compound stock solution appears to have precipitated. How should I prepare and store it?
-
Potential Cause: this compound may have limited solubility or stability in certain solvents or at specific concentrations. Improper storage can also lead to precipitation.
-
Troubleshooting Steps:
-
Solvent Selection: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO. It is crucial to ensure the compound is fully dissolved. Gentle warming or vortexing can aid dissolution.
-
Working Dilutions: For experiments, dilute the DMSO stock solution in cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Precipitation in Media: If precipitation occurs upon dilution in cell culture media, try pre-warming the media and vortexing the solution immediately after adding the this compound stock.
-
-
-
Q2: I am observing high variability in my results between experiments. What could be the cause?
-
Potential Cause: Inconsistent IC50 values can stem from variations in experimental conditions, including reagent stability and cell handling.
-
Troubleshooting Steps:
-
Reagent Stability: Prepare fresh dilutions of this compound from a validated stock solution for each experiment, as the compound's stability in aqueous media over long periods may be limited.
-
Cell Passage Number: Use cells from a consistent and low-passage number range, as high-passage cells can exhibit altered growth rates and drug sensitivities.
-
Initial Seeding Density: The initial number of cells can significantly impact the results. Optimize and maintain a consistent seeding density for all experiments.
-
-
2. Assay-Specific Problems
-
Q3: My MTT/XTT assay results show an unexpected increase in signal at high this compound concentrations, or the results are inconsistent with other viability assays.
-
Potential Cause: this compound's primary mechanism of action, the inhibition of protein synthesis, may interfere with the MTT/XTT assay readout. These assays measure the activity of mitochondrial dehydrogenases, which are proteins with a certain half-life. Prolonged inhibition of protein synthesis could lead to a depletion of these enzymes, affecting the assay's accuracy. Additionally, some compounds can chemically interact with the tetrazolium salts.
-
Troubleshooting Steps:
-
Assay Duration: Consider the timing of your assay. Short-term exposure (e.g., 24 hours) might be less affected than longer exposures (e.g., 48-72 hours) where the depletion of metabolic enzymes could become a factor.
-
Alternative Assays: Corroborate your findings with a non-enzymatic-based viability assay, such as the Neutral Red uptake assay (measures lysosomal integrity) or a dye exclusion assay like Trypan Blue. The LDH assay, which measures membrane integrity, is another good alternative.
-
Compound Interference Control: Include control wells with this compound in cell-free media to check for any direct reduction of the MTT/XTT reagent by the compound itself.
-
-
-
Q4: I am seeing a high background signal in my LDH assay control wells.
-
Potential Cause: High background LDH release can indicate that the control cells are stressed or that there is an issue with the assay components.
-
Troubleshooting Steps:
-
Cell Health: Ensure your cells are healthy and not overgrown before starting the experiment. Over-confluency can lead to spontaneous cell death and LDH release.
-
Serum LDH Activity: The serum used in the culture medium can contain endogenous LDH. It is advisable to use a serum-free medium during the final incubation step of the LDH assay or to test the serum for background LDH activity.
-
Gentle Handling: Avoid vigorous pipetting or harsh handling of the cells, which can cause membrane damage and LDH leakage.
-
-
3. Mechanism of Action-Related Questions
-
Q5: Is the cytotoxicity of this compound due to apoptosis or autophagy?
-
Potential Cause of Confusion: The potent cytotoxicity of this compound can be mediated by programmed cell death pathways, and it is important to distinguish between them.
-
Evidence and Troubleshooting:
-
Apoptosis: Studies on Mycalamide A, a very close structural analog, have shown that it induces apoptosis.[1] This is a strong indicator that this compound also induces apoptosis. To confirm this, you can perform:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, like caspase-3, which are activated during apoptosis.
-
DNA Laddering: Visualize the characteristic fragmentation of DNA that occurs during apoptosis via agarose gel electrophoresis.
-
-
Autophagy: There is currently limited direct evidence to suggest that this compound induces autophagy. To investigate this, you can:
-
LC3-II Western Blotting: Monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. It is crucial to perform this assay in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) to assess autophagic flux.[2][3]
-
p62/SQSTM1 Levels: Monitor the degradation of p62, a protein that is selectively degraded during autophagy.
-
-
-
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| This compound IC50 | 0.2 - 0.6 nM | Human Carcinoma Cell Lines | [4] |
| Final DMSO Concentration | < 0.5% | General Cell Culture | [5] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
-
Materials:
-
Cells and complete culture medium
-
This compound
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
2. LDH Cytotoxicity Assay
This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from damaged cells.
-
Materials:
-
Cells and complete culture medium
-
This compound
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional control wells:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis solution provided in the kit.
-
Medium background: Medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH substrate mix to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
3. Annexin V/PI Apoptosis Assay
This flow cytometry-based protocol distinguishes between different stages of cell death.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Visualizations
Experimental Workflow and Troubleshooting Logic
Caption: Workflow for a this compound cytotoxicity assay with key troubleshooting checkpoints.
This compound Signaling Pathway to Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Decision Tree for Apoptosis vs. Autophagy Investigation
Caption: A decision tree to guide the investigation of apoptosis versus autophagy as the mechanism of this compound-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting mitochondrial dysfunction can restore antiviral activity of exhausted HBV-specific CD8 T cells in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
avoiding degradation of Mycalamide B in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of Mycalamide B in solution. The information is presented in a question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
This compound, a member of the pederin family of compounds, possesses a complex structure with multiple functional groups, including amides and ethers, which makes it susceptible to degradation under various conditions. While specific stability data for this compound is limited in publicly available literature, general principles of organic chemistry suggest that the primary factors influencing its stability in solution are pH, temperature, and light exposure.[1] Oxidative and enzymatic degradation could also potentially occur depending on the experimental conditions.
Q2: What is the recommended solvent for dissolving and storing this compound?
To minimize degradation, it is crucial to select an appropriate solvent. Anhydrous, aprotic organic solvents are generally preferred for storing complex natural products like this compound.
-
Short-term storage and experimental use: High-purity dimethyl sulfoxide (DMSO) or ethanol are commonly used solvents for initial stock solutions. It is advisable to prepare concentrated stock solutions to minimize the amount of solvent and potential impurities.
-
Long-term storage: For long-term storage, it is recommended to store this compound as a dry powder at -20°C or lower, protected from light and moisture. If a solution is necessary for long-term storage, anhydrous ethanol or another suitable aprotic solvent, stored at -80°C, is a potential option, though stability should be verified.
Q3: How does pH affect the stability of this compound in aqueous solutions?
This compound contains an amide linkage which is susceptible to hydrolysis under both acidic and basic conditions.[1] Therefore, it is critical to control the pH of aqueous buffers when working with this compound.
-
Recommendation: It is advisable to maintain the pH of the solution within a neutral range (pH 6-8) for short-term experiments. Extreme pH values should be avoided. If experiments require acidic or basic conditions, the stability of this compound under those specific conditions should be determined empirically.
Q4: What are the optimal temperature conditions for handling and storing this compound solutions?
Elevated temperatures can accelerate the degradation of complex molecules like this compound. The synthesis of this compound often involves steps conducted at very low temperatures (e.g., -78°C), suggesting that the molecule may be sensitive to heat.
-
Storage of stock solutions: Concentrated stock solutions in a suitable organic solvent should be stored at -20°C for short-term storage and -80°C for long-term storage.
-
Experimental handling: During experiments, it is recommended to keep solutions of this compound on ice and minimize the time they are kept at room temperature.
Q5: Is this compound sensitive to light?
-
Recommendation: Store this compound powder and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1] Conduct experiments under subdued lighting conditions whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in an experiment | Degradation of this compound in the experimental solution. | - Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.- Verify the pH of your experimental buffer.- Minimize the exposure of the solution to room temperature and light.- Perform a quality control check on the this compound stock (e.g., by HPLC-MS) to confirm its integrity. |
| Appearance of new peaks in HPLC or LC-MS analysis | Degradation of this compound. | - Compare the chromatogram of the suspect sample with a freshly prepared standard.- Investigate the storage and handling conditions of the sample that showed degradation.- Consider potential sources of contamination or reactive species in your solvents or buffers. |
| Precipitation of this compound from solution | Poor solubility or degradation leading to less soluble products. | - Ensure the solvent is of high purity and anhydrous.- Try sonicating the solution briefly to aid dissolution.- If using aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the experiment. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in a New Buffer System
This protocol provides a framework for researchers to assess the stability of this compound in their specific experimental conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve it in a minimal amount of high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes in amber vials and store at -80°C.
-
-
Incubation:
-
Dilute the this compound stock solution to the final experimental concentration in the buffer system to be tested.
-
Prepare several identical samples.
-
Incubate the samples under the desired experimental conditions (e.g., specific pH, temperature, and light exposure).
-
Include a control sample stored under ideal conditions (e.g., -80°C in the dark).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from one of the incubated samples.
-
Immediately analyze the aliquot by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
-
Visualizations
References
Technical Support Center: Purification of Synthetic Mycalamide B
Welcome to the technical support center for the purification of synthetic Mycalamide B. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the purification of this complex natural product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of synthetic this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low final yield after chromatography | 1. Compound degradation on silica gel: this compound is sensitive to both acidic and basic conditions, which can be present on standard silica gel, leading to degradation. 2. Irreversible adsorption: The polar nature of this compound can lead to strong, irreversible binding to the stationary phase. 3. Co-elution with impurities: Broad peaks or insufficient separation can lead to the loss of product in mixed fractions. | 1. Use neutralized or deactivated silica gel: Flush the column with a solvent system containing a small amount of a volatile base (e.g., 1-2% triethylamine) to neutralize acidic sites.[1] Alternatively, consider using a less acidic stationary phase like alumina. 2. Optimize the mobile phase: Employ a gradient elution with a solvent system that effectively disrupts polar interactions, such as a methanol/dichloromethane gradient.[1] 3. Dry loading: Adsorb the crude product onto a small amount of silica gel or celite before loading it onto the column. This can improve resolution and reduce tailing.[2] |
| Presence of a closely eluting impurity, suspected to be a diastereomer (e.g., C10-epi-mycalamide B) | 1. Epimerization during synthesis or work-up: The C10 position of this compound is prone to epimerization under acidic, basic, or even neutral conditions.[3][4] 2. Insufficient chromatographic resolution: Standard silica gel chromatography may not be sufficient to separate closely related diastereomers. | 1. Maintain neutral conditions: Ensure all purification steps are carried out under strictly neutral pH to the extent possible. Avoid prolonged exposure to protic solvents. 2. Employ preparative Reverse-Phase HPLC: This is often the most effective method for separating diastereomers. Use a C18 column with a shallow gradient of acetonitrile in water. Addition of a buffer (e.g., ammonium acetate) can sometimes improve peak shape. 3. Chiral chromatography: If diastereomers are inseparable by other means, a chiral stationary phase may be required. |
| Broad or tailing peaks in flash chromatography | 1. Sample overload: Loading too much crude material onto the column. 2. Inappropriate sample loading solvent: Dissolving the sample in a solvent stronger than the initial mobile phase.[5] 3. Secondary interactions with the stationary phase: Acidic silanol groups on silica can interact with basic moieties in the molecule. | 1. Reduce the amount of sample loaded: A general rule is to load 1-10% of the silica gel weight. 2. Dissolve the sample in a weak solvent: Use the initial, non-polar mobile phase or a solvent of similar or weaker polarity to dissolve the sample before loading.[5] 3. Add a modifier to the mobile phase: Incorporate a small percentage of triethylamine (1-2%) in the eluent to block active silanol sites and improve peak shape.[2] |
| No product detected in eluted fractions | 1. Compound decomposition on the column. 2. Use of an incorrect solvent system: The mobile phase may be too weak to elute the compound. 3. Elution in the solvent front: The compound is very non-polar in the chosen solvent system and eluted with the initial solvent. | 1. Test for stability: Before performing large-scale chromatography, spot the compound on a TLC plate and let it sit for a few hours to check for degradation. 2. Increase mobile phase polarity: If the compound is suspected to be retained on the column, gradually increase the polarity of the eluent. For highly polar compounds, a system like methanol in dichloromethane may be necessary.[1] 3. Check the first fractions: Concentrate the initial fractions and analyze by TLC or LC-MS to see if the product has eluted. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying synthetic this compound?
A1: The main challenge is the inherent instability of the molecule, particularly the stereocenter at C10, which is susceptible to epimerization under acidic, basic, and even neutral conditions.[3][4] This can lead to the formation of diastereomers that are difficult to separate from the desired product, ultimately impacting the final yield and purity.
Q2: What is a good starting point for developing a flash chromatography method for this compound?
A2: A good starting point is to use thin-layer chromatography (TLC) to screen for a suitable solvent system. Aim for an Rf value of 0.2-0.3 for this compound.[6] Common solvent systems for compounds of similar polarity include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1] Given the sensitivity of this compound, it is advisable to add 1-2% triethylamine to the solvent system to prevent on-column degradation.[2]
Q3: When should I switch from flash chromatography to preparative HPLC?
A3: Switch to preparative HPLC when flash chromatography fails to provide adequate separation of critical impurities, such as diastereomers. Preparative HPLC, especially with a reverse-phase C18 column, offers much higher resolution and is the preferred method for final purification to achieve high purity (>98%).
Q4: How can I confirm the stereochemical integrity of my final product?
A4: High-field NMR spectroscopy, particularly 2D NMR techniques like NOESY, can be used to confirm the relative stereochemistry. Comparison of the obtained spectral data with published data for this compound is essential. Chiral HPLC analysis can also be used to assess enantiomeric and diastereomeric purity.
Q5: What are the best practices for handling and storing purified this compound?
A5: Purified this compound should be stored as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize degradation. Solutions of this compound, especially in protic solvents, should be used fresh and not stored for extended periods.
Experimental Protocols
Protocol 1: Flash Column Chromatography (Initial Purification)
This protocol is designed for the initial purification of crude synthetic this compound to remove major impurities.
-
Preparation of the Column:
-
Select a glass column of appropriate size (e.g., for 1g of crude material, a 40-50 mm diameter column is suitable).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a weak solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes containing 1% triethylamine).
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). The exact gradient should be determined by prior TLC analysis.
-
Collect fractions and monitor by TLC to identify those containing the desired product.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC or LC-MS.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the partially purified product.
-
Protocol 2: Preparative Reverse-Phase HPLC (Final Purification)
This protocol is intended for the final purification of partially purified this compound to achieve high purity and separate closely related impurities like diastereomers.
-
System Preparation:
-
Column: C18 semi-preparative or preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Equilibrate the column with the initial mobile phase composition (e.g., 40% acetonitrile in water) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the partially purified this compound in a minimal amount of the initial mobile phase or a solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Elution:
-
Inject the sample onto the column.
-
Run a shallow gradient elution. A suggested starting gradient is from 40% to 70% acetonitrile over 30-40 minutes. The optimal gradient should be developed on an analytical scale first.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the main product peak. It is advisable to collect multiple small fractions across the peak to isolate the purest portions.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the final, pure this compound as a white solid.
-
Quantitative Data
The following tables provide typical parameters for the purification of this compound and related compounds. Note that these are starting points and may require optimization for specific synthetic batches.
Table 1: Suggested Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 50 mm ID x 200 mm |
| Sample Load | ~1-2 g crude material |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes with 1% Triethylamine |
| Example Gradient | 10% EtOAc -> 50% EtOAc over 20 column volumes |
| Flow Rate | ~15-20 mL/min |
| Typical Yield | 50-70% (after initial purification) |
| Typical Purity | 85-95% |
Table 2: Suggested Preparative HPLC Parameters
| Parameter | Value |
| Stationary Phase | C18-bonded Silica (10 µm) |
| Column Dimensions | 21.2 mm ID x 250 mm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Example Gradient | 40% B to 70% B over 30 min |
| Flow Rate | 15 mL/min |
| Detection | 210 nm |
| Typical Yield | 70-90% (from partially purified material) |
| Typical Purity | >98% |
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Total synthesis of mycalamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of mycalamide A and 7-epi-mycalamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Mycalamide B Synthesis Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Mycalamide B, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the total synthesis of this compound?
A1: The primary challenges in scaling up this compound synthesis revolve around two key areas: the stereocontrolled coupling of the complex pederic acid and mycalamine fragments, and the scalability of certain chemical transformations, such as alcohol oxidations. Specifically, the coupling reaction is often low-yielding due to steric hindrance and the propensity of the C10 stereocenter to epimerize under various conditions.[1] Additionally, oxidation reactions like the Dess-Martin periodinane oxidation, while effective at the lab scale, can present safety and work-up challenges at a larger scale.
Q2: Why is the coupling of the pederic acid and mycalamine fragments so difficult?
A2: The difficulty in coupling the fully elaborated pederic acid and mycalamine units stems from significant steric congestion around the reacting centers. This steric hindrance can prevent the reacting molecules from adopting the necessary conformation for the reaction to occur. Furthermore, the aminal stereocenter at C10 of the mycalamine fragment is prone to epimerization under acidic, basic, or even neutral conditions, leading to a loss of stereochemical integrity and the formation of difficult-to-separate diastereomers.[1]
Q3: Are there any recommended strategies to overcome the fragment coupling challenge?
A3: A highly effective method to address the coupling issue is the "restrain and release" strategy. This involves temporarily "handcuffing" the mycalamine fragment by forming a rigid 10-membered cyclic carbamate.[1] This pre-organizes the molecule into a conformation that is more amenable to coupling with the pederic acid derivative, thereby overcoming the steric barrier and leading to a successful and stereocontrolled amide bond formation.[1]
Troubleshooting Guides
Problem 1: Low Yield and/or Epimerization in the Fragment Coupling Step
Symptoms:
-
Low yield of the desired coupled product.
-
Formation of a significant amount of the C10 epimer, observed by NMR or HPLC analysis.
-
Incomplete consumption of starting materials.
Possible Causes:
-
Steric Hindrance: The bulky nature of the pederic acid and mycalamine fragments prevents efficient reaction.
-
Epimerization at C10: The reaction conditions (base, temperature, or solvent) are promoting the loss of stereochemistry at the C10 position of the mycalamine core.[1]
-
Suboptimal Coupling Reagents: The chosen coupling reagents are not sufficiently reactive to overcome the steric barrier.
Troubleshooting Solutions:
| Solution | Description | Pros | Cons |
| "Restrain and Release" Strategy | Formation of a 10-membered cyclic carbamate on the mycalamine fragment prior to coupling.[1] | High stereocontrol, significantly improved yields. | Adds extra steps to the synthetic sequence. |
| Optimization of Coupling Reagents | Screen a variety of modern coupling reagents known to be effective for hindered couplings (e.g., HATU, HCTU, COMU). | Potentially avoids additional synthetic steps. | May not completely solve the epimerization issue. |
| Reaction Condition Optimization | Systematically vary the base, solvent, temperature, and reaction time. Use non-nucleophilic, sterically hindered bases at low temperatures. | Fine-tuning can lead to improved outcomes. | Can be time-consuming and may only offer marginal improvements. |
Problem 2: Difficulties with Alcohol Oxidation on a Larger Scale
Symptoms:
-
Incomplete oxidation of the alcohol.
-
Formation of byproducts.
-
Difficult and hazardous work-up, especially with Dess-Martin Periodinane (DMP).
-
Safety concerns due to the potentially explosive nature of DMP.
Possible Causes:
-
Reagent Choice: Dess-Martin periodinane is not ideal for large-scale reactions due to its cost, safety profile, and the large amount of solid waste generated.
-
Reaction Conditions: Inadequate temperature control or mixing on a larger scale can lead to side reactions.
Troubleshooting Solutions:
| Oxidation Method | Description | Pros | Cons |
| Swern Oxidation | Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures.[2] | High yields, readily available and inexpensive reagents, volatile byproducts are easy to remove.[2] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, and generates toxic carbon monoxide gas.[2] |
| Parikh-Doering Oxidation | Employs DMSO activated by the sulfur trioxide-pyridine complex.[3][4][5] | Can be run at or above 0 °C, milder than the Swern oxidation, and suitable for scaling up.[3][4][5] | Can be exothermic, and the sulfur trioxide-pyridine complex can be hygroscopic and contain acidic impurities.[3] |
| Other Hypervalent Iodine Reagents | Alternatives to DMP, such as IBX (2-iodoxybenzoic acid), can be used. | Can be effective and mild. | May still present solubility and work-up challenges on a large scale. |
Experimental Protocols
Key Experiment: Stereocontrolled Fragment Coupling via the "Restrain and Release" Strategy
This protocol is adapted from the work of Jewett and Rawal.[1]
Part A: Formation of the Cyclic Carbamate on the Mycalamine Fragment
-
Hydrogenolysis: The benzyl-protected mycalamine intermediate is dissolved in methanol, and Pearlman's catalyst (palladium hydroxide on carbon) is added. The mixture is stirred under an atmosphere of hydrogen until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated.
-
Saponification and Curtius Rearrangement: The resulting ester is saponified using lithium hydroxide. The crude carboxylic acid is then treated with diphenylphosphoryl azide (DPPA) and triethylamine in toluene. The mixture is heated to induce the Curtius rearrangement, forming an isocyanate.
-
Intramolecular Cyclization: The isocyanate is trapped intramolecularly by the primary alcohol to form the 10-membered cyclic carbamate. The product is purified by column chromatography.
Part B: Coupling with Pederic Acid
-
Deprotonation: The cyclic carbamate is dissolved in anhydrous THF and cooled to -78 °C. A solution of a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) is added dropwise, and the mixture is stirred for 30 minutes.
-
Acylation: A solution of pederic acid chloride in anhydrous THF is added to the reaction mixture at -78 °C. The reaction is stirred for several hours, gradually warming to room temperature.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the coupled product.
Part C: Release of this compound
-
Hydrolysis: The coupled product is treated with lithium hydroxide in the presence of lithium chloride in methanol to hydrolyze the benzoyl ester and open the cyclic carbamate, yielding this compound.[1]
Visualizations
Caption: Workflow for the "Restrain and Release" coupling strategy.
Caption: Troubleshooting logic for fragment coupling issues.
Caption: Decision pathway for scalable alcohol oxidation.
References
- 1. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Convergent Synthesis of Mycalamide B
Welcome to the technical support center for the convergent synthesis of Mycalamide B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this potent cytotoxic agent.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the convergent synthesis of this compound?
A1: The primary challenge in the convergent synthesis of this compound lies in the coupling of the two main fragments: the highly functionalized trioxadecalin "right-hand" fragment (mycalamine unit) and the pederic acid-derived "left-hand" fragment. The steric hindrance around the coupling sites often leads to low yields or complete failure of the amide bond formation.[1]
Q2: What strategies have been developed to overcome the fragment coupling problem?
A2: A highly effective strategy, often referred to as the "chemical handcuffs" approach, has been developed to overcome the steric hinderance during fragment coupling.[1] This method involves temporarily tethering the reactive amine and a nearby hydroxyl group on the mycalamine fragment to form a rigid cyclic carbamate. This conformational constraint exposes the nitrogen atom for efficient acylation by the pederic acid fragment. The carbamate "handcuffs" are then selectively removed in a later step to furnish the final product.[1][2]
Q3: What are the key fragments in the convergent synthesis of this compound?
A3: The convergent synthesis of this compound involves the preparation of two key fragments that are synthesized independently and then coupled. These are:
-
The "Right-Hand" Fragment: A complex trioxadecalin core, also known as the mycalamine unit.[3][4]
-
The "Left-Hand" Fragment: A derivative of pederic acid.
Q4: Are there common starting materials for the synthesis of both fragments?
A4: Some synthetic routes have utilized a common starting material for the construction of both the left and right-hand fragments, which can improve the overall efficiency of the synthesis. For example, D-mannitol has been used as a chiral pool starting material for both segments.
Troubleshooting Guides
Problem 1: Low yield or failure in the coupling of the mycalamine and pederic acid fragments.
Possible Cause:
-
Steric Hindrance: The bulky nature of both advanced fragments can prevent the reactive centers from coming into close enough proximity for the amide bond to form.[1]
-
Epimerization: The aminal stereocenter at C10 of the mycalamine fragment is prone to epimerization under both acidic and basic conditions, leading to a mixture of diastereomers and reducing the yield of the desired product.
Solutions:
-
Implement the "Chemical Handcuffs" Strategy:
-
Cyclic Carbamate Formation: Before the coupling step, convert the amino alcohol functionality on the mycalamine fragment into a temporary 10-membered cyclic carbamate.[1] This is typically achieved through a Curtius rearrangement of a corresponding carboxylic acid precursor, followed by intramolecular trapping of the resulting isocyanate by a hydroxyl group.[1][2]
-
Fragment Coupling: Acylate the conformationally constrained cyclic carbamate with an activated pederic acid derivative (e.g., acid chloride). The rigid structure minimizes steric repulsion and prevents epimerization at C10.[1]
-
Carbamate Cleavage: After successful coupling, selectively hydrolyze the carbamate to reveal the amide bond and the free hydroxyl group of this compound. This is often achieved under mild basic conditions (e.g., LiOH, LiCl in methanol).[1][2]
-
-
Optimize Coupling Reagents: While the "chemical handcuffs" approach is highly effective, exploring different modern coupling reagents for sterically hindered amide bond formation could be an alternative or complementary strategy. Reagents like HATU, HBTU, or PyBOP, often used in peptide synthesis, might offer improved yields in less sterically demanding contexts.
Problem 2: Difficulty in the one-pot Mukaiyama-Michael/epoxidation sequence for the synthesis of the trioxadecalin core.
Possible Cause:
-
Decomposition of Intermediates: The intermediate enol ether formed during the Mukaiyama-Michael reaction can be unstable and may decompose before the subsequent epoxidation.
-
Low Diastereoselectivity: The reaction may produce a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer.
-
Side Reactions: The aldehyde used as a co-reagent in the Mukaiyama epoxidation can lead to side products such as carboxylic acids and lower molecular weight ketones and alcohols.[5]
Solutions:
-
In Situ Epoxidation: To minimize the decomposition of the sensitive enol ether, perform the epoxidation in the same pot immediately following the Mukaiyama-Michael reaction.[1]
-
Careful Control of Reaction Conditions:
-
Temperature: Maintain low temperatures during the Mukaiyama-Michael reaction to enhance diastereoselectivity.
-
Lewis Acid: The choice and stoichiometry of the Lewis acid are critical for both the Michael addition and the subsequent steps.
-
-
Purification of the Epoxide: The resulting silylepoxide is often stable enough for chromatographic purification, allowing for the removal of side products before proceeding to the next step.[1]
Problem 3: Issues with the selective hydrolysis of the cyclic carbamate in the final step.
Possible Cause:
-
Amide Bond Cleavage: The conditions used to hydrolyze the carbamate may also be harsh enough to cleave the newly formed and desired amide bond, leading to the separation of the two fragments.[1]
-
Incomplete Reaction: The hydrolysis may not go to completion, resulting in a mixture of the desired product and the carbamate-protected intermediate.
Solutions:
-
Mild and Specific Reagents: Use mild basic conditions, such as lithium hydroxide with lithium chloride in methanol at low temperatures (e.g., 0 °C). The presence of lithium chloride can facilitate the selective cleavage of the carbamate.[1][2]
-
Reaction Monitoring: Carefully monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent over-reaction and amide cleavage.
-
pH Control: Maintaining a controlled pH during the workup is crucial to prevent the degradation of the final product.
Quantitative Data Summary
The following table summarizes the quantitative data for a highly efficient convergent synthesis of this compound.
| Parameter | Value | Reference |
| Longest Linear Sequence | 14 steps | [1] |
| Overall Yield | 2.6% | [1][2] |
| Key Coupling Step Yield | 45% (73% based on recovered starting material) | [2] |
| Final Carbamate Hydrolysis Yield | 64% | [2] |
Experimental Protocols
Key Experiment: "Chemical Handcuffs" Mediated Fragment Coupling and Deprotection
-
Step 1: Formation of the Cyclic Carbamate
-
The benzyl-protected hydroxyl group on the fully elaborated mycalamine precursor is deprotected via hydrogenolysis (e.g., H₂, Pd(OH)₂/C).
-
The ester functionality is saponified using a base (e.g., 10% NaOH in MeOH).
-
The resulting amino acid is subjected to a Curtius rearrangement. This is typically achieved by treating the carboxylic acid with diphenylphosphoryl azide (DPPA) and a base like triethylamine (Et₃N) in an appropriate solvent (e.g., THF) with molecular sieves. The reaction mixture is heated to induce the rearrangement of the acyl azide to an isocyanate.
-
The in situ generated isocyanate is trapped intramolecularly by the primary alcohol to form the 10-membered cyclic carbamate.[1][2]
-
-
Step 2: Coupling with the Pederic Acid Fragment
-
The cyclic carbamate is treated with a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) in an aprotic solvent like THF at low temperature (e.g., -78 °C).
-
The activated pederic acid derivative (e.g., pederic acid chloride) is then added to the reaction mixture. The reaction is allowed to warm gradually to facilitate the acylation.[2]
-
-
Step 3: Selective Carbamate Hydrolysis
Visualizations
Caption: Convergent synthesis strategy for this compound.
Caption: Troubleshooting low yield in fragment coupling.
References
- 1. Isolation, biological activity, synthesis, and medicinal chemistry of the pederin/mycalamide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Pederin, Psymberin and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic studies on the Mukaiyama epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mycalamide B vs. Cycloheximide: A Comparative Guide to their Mechanisms of Action in Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two potent protein synthesis inhibitors: Mycalamide B and cycloheximide. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies and to provide a comprehensive understanding for those in the field of drug development.
Overview of this compound and Cycloheximide
This compound is a potent antitumor natural product originally isolated from a marine sponge of the genus Mycale.[1] It belongs to a family of structurally related compounds that exhibit significant cytotoxic and antiviral activities.[1] Cycloheximide, a fungicide produced by the bacterium Streptomyces griseus, is a widely used laboratory reagent for inhibiting protein synthesis in eukaryotic cells.[2] Although both compounds target the eukaryotic ribosome to halt protein synthesis, they exhibit subtle yet significant differences in their precise mechanisms of action.
Mechanism of Action: A Head-to-Head Comparison
Both this compound and cycloheximide are inhibitors of the elongation step of protein synthesis. They exert their effects by binding to the eukaryotic ribosome, specifically to the E-site (Exit site) of the large ribosomal subunit (60S).[3][4] This binding interferes with the crucial process of translocation, which is the eEF2 (eukaryotic elongation factor 2)-mediated movement of tRNAs and mRNA through the ribosome.[3][4]
Despite this common primary target, their inhibitory actions diverge in key aspects:
-
Ribosome Stalling Position: this compound arrests the ribosome on the mRNA one codon ahead of where cycloheximide stalls it.[2][4] Specifically, studies have shown that in the presence of this compound, the 80S ribosome stalls at the start codon or the +17 position of a model mRNA, whereas cycloheximide allows one round of translocation to occur, arresting the ribosome at the +20 position.[2]
-
tRNA Binding to the E-site: A critical distinction lies in their interaction with deacylated tRNA. This compound directly and specifically blocks the binding of deacylated tRNA to the E-site.[2][4] In contrast, cycloheximide's interaction is more nuanced; it is thought to bind to the E-site in a manner that skews the binding of deacylated tRNA, permitting one translocation cycle before halting further elongation.[3]
-
Polysome Profiles: In vivo, treatment with this compound leads to an increase in the amount of 80S ribosomes and a decrease in polysomes, which is a distinct profile compared to cycloheximide.[2]
The following diagram illustrates the key steps in translation elongation and the points of inhibition for both this compound and cycloheximide.
References
- 1. The in vitro biological activities of synthetic 18-O-methyl this compound, 10-epi-18-O-methyl this compound and pederin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to perform polysome profiling in primary differentiating murine adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
comparing Mycalamide B and pederin cytotoxicity
A Comparative Guide to the Cytotoxicity of Mycalamide B and Pederin
For researchers and professionals in drug development, understanding the cytotoxic profiles of potent natural compounds is paramount. This guide provides an objective comparison of this compound and Pederin, two structurally similar natural products renowned for their profound cytotoxic and antitumor activities.[1][2]
Introduction to this compound and Pederin
This compound is a bioactive macrolide isolated from marine sponges of the genus Mycale.[3] Pederin is a structurally related toxic amide produced by endosymbiotic bacteria within beetles of the Paederus genus.[4][5] Despite their different origins, these compounds share a remarkable similarity in their chemical structures, which translates to a nearly identical mechanism of action and level of cytotoxicity.[2] Both have garnered significant interest as potential anticancer agents due to their ability to inhibit cell proliferation at very low concentrations.[3][4]
Mechanism of Action: Inhibition of Protein Synthesis
The primary mode of action for both this compound and Pederin is the potent inhibition of protein synthesis in eukaryotic cells.[5][6] This blockade of a fundamental cellular process ultimately leads to cell cycle arrest and apoptosis.
These compounds target the ribosome, the cellular machinery responsible for translating mRNA into protein.[5][6] Specifically, this compound has been shown to bind to the E-site (exit site) of the 60S ribosomal subunit.[7][8] This binding event physically obstructs the translocation step of elongation, where the ribosome moves along the mRNA strand. By preventing the progression of deacylated tRNA from the P-site to the E-site, the entire process of polypeptide chain elongation is halted.[7] This leads to an irreversible inhibition of cellular proliferation and can induce necrosis in cancer cells.[1] Pederin is understood to act through the same mechanism, binding to the ribosome and inhibiting protein and DNA synthesis, which prevents cell division.[4][9]
Comparative Cytotoxicity Data
This compound and Pederin exhibit potent cytotoxicity against a wide range of cancer cell lines, with their activities being virtually indistinguishable in many cases.[1] The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently in the low nanomolar to sub-nanomolar range for both compounds.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| 18-O-methyl this compound | Human Carcinoma | Cytotoxicity Assay | 0.2 - 0.6 nM | [1] |
| This compound | A549 (Lung Carcinoma) | Proliferation Assay | 0.6 nM | [3] |
| This compound | P388 (Mouse Leukemia) | Proliferation Assay | 1.3 nM | [3] |
| Mycalamide A | HeLa (Cervical Cancer) | MTS Assay | 5.5 ± 0.8 nM | [10] |
| Mycalamide A | HeLa (Cervical Cancer) | Soft Agar Colony Formation | 0.67 nM | [10] |
| Pederin | Human Carcinoma | Cytotoxicity Assay | 0.2 - 0.6 nM | [1] |
| Pederin | HeLa (Cervical Cancer) | MTT Assay | ~30 ng/mL (~59.6 nM) | [11] |
Note: Data for Mycalamide A is included due to its structural and functional similarity, providing a broader context for the mycalamide family.
Experimental Protocols: Cytotoxicity Assays
The cytotoxic effects of this compound and Pederin are commonly quantified using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays.[10][11] These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
General Protocol for MTS Cytotoxicity Assay
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a specific density (e.g., 6 x 10³ cells/well) and incubated overnight to allow for cell attachment.[10]
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Pederin). Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a set period (e.g., 22-48 hours).[10][12]
-
MTS Reagent Addition: Following incubation, the MTS reagent is added to each well.[10]
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.[10]
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]
Conclusion
This compound and Pederin are exceptionally potent cytotoxic agents with remarkably similar biological activities. Their ability to inhibit protein synthesis at sub-nanomolar to low nanomolar concentrations makes them highly effective at killing cancer cells.[1] The quantitative data consistently demonstrates that both compounds are among the most powerful cytotoxins discovered. While their systemic toxicity has been a hurdle for clinical development, their unique mechanism of action continues to make them and their derivatives valuable tools for cancer research and promising candidates for the development of targeted cancer therapies, such as antibody-drug conjugates.[2][5]
References
- 1. The in vitro biological activities of synthetic 18-O-methyl this compound, 10-epi-18-O-methyl this compound and pederin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pederin, Psymberin and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pederin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pederin [chemeurope.com]
- 10. Mycalamide A Shows Cytotoxic Properties and Prevents EGF-Induced Neoplastic Transformation through Inhibition of Nuclear Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the effects of paederus beetle extract and gamma irradiation on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
Unraveling the Potent Anti-Proliferative Activity of Mycalamide B Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mycalamide B, a complex polyketide isolated from marine sponges of the Mycale genus, has garnered significant attention in the scientific community for its potent cytotoxic and antiviral properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into the chemical features crucial for their biological activity. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document serves as a valuable resource for researchers engaged in the development of novel therapeutics.
Comparative Analysis of Biological Activity
The potent anti-proliferative effects of this compound and its analogs are primarily attributed to their ability to inhibit protein synthesis. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are a key metric for comparing the efficacy of these derivatives. Below is a summary of the reported cytotoxic activities of this compound and several key derivatives.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | P388 (murine leukemia) | 1.3 | [1] |
| A549 (human lung carcinoma) | 0.6 | [1] | |
| HL-60 (human promyelocytic leukemia) | - | - | |
| HT-29 (human colon adenocarcinoma) | - | - | |
| 18-O-Methyl this compound | Human Carcinoma Cell Lines | 0.2 - 0.6 | [2] |
| 10-epi-18-O-Methyl this compound | Human Carcinoma Cell Lines | ~200 - 600 (1000x less active) | [2] |
| Pederin | Human Carcinoma Cell Lines | 0.2 - 0.6 | [2] |
Key Structure-Activity Relationship Insights:
-
Stereochemistry at C10: The stereochemistry at the C10 position is critical for the biological activity of this compound derivatives. As evidenced by the dramatic loss of activity in 10-epi-18-O-methyl this compound (approximately 1000-fold less toxic than its diastereomer), the natural configuration at this center is essential for potent cytotoxicity.[2] This highlights the specific conformational requirements for the molecule to effectively bind to its biological target.
-
The Pederin Moiety: this compound belongs to the pederin family of natural products, which share a common structural core responsible for their biological activity.[3][4] The bicyclic ketal system and the amide linkage within this moiety are crucial for their potent protein synthesis inhibitory effects.
-
The Mycalamine Moiety: The trioxadecalin ring system, also known as the mycalamine moiety, also plays a significant role in the overall activity. Modifications in this part of the molecule can influence potency, although more research is needed to fully elucidate the SAR in this region.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by potently inhibiting eukaryotic protein synthesis. Specifically, it targets the ribosome, the cellular machinery responsible for translating mRNA into protein. This compound binds to the E-site of the 80S ribosome, which is the exit site for deacylated tRNA during the elongation cycle of translation. This binding event physically blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, and the deacylated tRNA from the P-site to the E-site, thereby stalling the ribosome and halting protein synthesis. This ultimately leads to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound-mediated protein synthesis inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in culture (e.g., A549, P388)
-
96-well microplates
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)
This assay directly measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid into newly synthesized proteins.
Materials:
-
Cells in culture
-
24-well plates
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
[³H]-Leucine
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate and allow them to adhere and grow to a desired confluency.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for a short period (e.g., 30 minutes).
-
Radiolabeling: Add [³H]-Leucine to each well at a final concentration of, for example, 1 µCi/mL and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Precipitation: Terminate the incorporation by washing the cells with ice-cold PBS and then adding ice-cold 10% TCA to precipitate the proteins.[9]
-
Washing: Wash the precipitated protein pellets several times with cold 5% TCA and then with ethanol to remove unincorporated [³H]-Leucine.[9]
-
Solubilization: Dissolve the protein pellets in 0.1 M NaOH.
-
Scintillation Counting: Transfer the dissolved protein solution to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-Leucine incorporated into the protein and express it as a percentage of the control (untreated cells). Plot a dose-response curve to calculate the IC50 for protein synthesis inhibition.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the biological activity of this compound derivatives.
Caption: General workflow for SAR studies of this compound derivatives.
References
- 1. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro biological activities of synthetic 18-O-methyl this compound, 10-epi-18-O-methyl this compound and pederin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pederin, Psymberin and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pederin family of antitumor agents: structures, synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mycalamide A and B: Potent Marine-Derived Inhibitors of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Mycalamide A and Mycalamide B are structurally related natural products isolated from marine sponges of the genus Mycale.[1] These compounds have garnered significant interest within the scientific community due to their potent biological activities, including antitumor, antiviral, and immunosuppressive effects.[2][3] This guide provides a comprehensive comparative analysis of Mycalamide A and B, focusing on their biological performance with supporting experimental data, detailed methodologies for key experiments, and visual representations of their mechanisms of action.
Data Presentation: A Quantitative Comparison
Mycalamide A and B exhibit potent cytotoxic effects against a range of cancer cell lines, with IC50 values typically in the nanomolar to sub-nanomolar range.[2] While a direct comparison across a comprehensive panel of the same cell lines is limited in the available literature, the existing data underscores their remarkable potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| Mycalamide A | LLCPK1 (Porcine kidney epithelial) | 0.50 - 0.65 | [2] |
| H441 (Human lung adenocarcinoma) | 0.50 - 0.65 | [2] | |
| SH-SY5Y (Human neuroblastoma) | 0.50 - 0.65 | [2] | |
| HeLa (Human cervical cancer) | 5.5 ± 0.8 | [1] | |
| This compound | P388 (Murine leukemia) | 0.6 - 1.5 | [2] |
| HL-60 (Human promyelocytic leukemia) | 0.6 - 1.5 | [2] | |
| A549 (Human lung carcinoma) | 0.6 - 1.5 | [2] | |
| HT-29 (Human colon adenocarcinoma) | 0.6 - 1.5 | [2] |
Mechanism of Action: Inhibition of Protein Synthesis and Induction of Apoptosis
The primary mechanism of action for both Mycalamide A and B is the potent inhibition of protein synthesis.[5][6] This activity is central to their cytotoxic and antiviral effects. This compound has been shown to inhibit the elongation step of translation by binding to the E-site (exit site) of the 80S ribosome, thereby stalling protein production.[6] Mycalamide A is also a known protein synthesis inhibitor and has been demonstrated to induce apoptosis (programmed cell death) in various cell lines.[1][3] Furthermore, Mycalamide A can modulate key signaling pathways involved in cell proliferation and survival, including the AP-1 and NF-κB pathways, as well as the MAPK pathways (p38, JNK, and ERK).[1]
References
- 1. Antiviral traditional medicines against herpes simplex virus (HSV-1), poliovirus, and measles virus in vitro and their therapeutic efficacies for HSV-1 infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Mycalamide B: A Comparative Guide to its In Vivo Antitumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor efficacy of Mycalamide B against other relevant compounds, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Comparative In Vivo Efficacy
This compound has demonstrated notable antitumor activity in preclinical in vivo models. The following tables summarize its efficacy, alongside comparable agents, in the P388 murine leukemia model.
Table 1: In Vivo Antitumor Activity of this compound and Analogs against P388 Leukemia
| Compound | Dose (µg/kg) | Administration Route | Efficacy (% Increase in Life Span) | Reference |
| This compound | 2.5 | Not specified | ~50% | [1] |
| Mycalamide A | 10 | Not specified | ~50% | [1] |
| Onnamide | 40 | Not specified | 15% (inactive) | [1] |
Table 2: In Vivo Antitumor Activity of Doxorubicin against P388 Leukemia (for comparison)
| Compound | Dose (mg/kg/day) | Administration Route | Efficacy | Reference |
| Doxorubicin | 1 - 10 | Continuous Infusion (mini-osmotic pumps) | Improved survival compared to control | [2] |
| Doxorubicin | Not specified | Intravenous | Dose-dependent antitumor activity | [3] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its potent antitumor effect by inhibiting protein synthesis at the elongation step.[4][5] Specifically, it blocks the eEF2-mediated translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.[4][5] This action is similar to that of cycloheximide, though there are subtle differences in their precise mechanisms.[4] this compound does not affect the eEF1A-mediated loading of tRNA into the ribosome.[4][5]
Signaling Pathway Diagram
Caption: this compound inhibits protein synthesis elongation.
Experimental Protocols
In Vivo P388 Murine Leukemia Model
A common in vivo model to assess the antitumor efficacy of compounds like this compound is the P388 murine leukemia model.
-
Animal Model: Typically, DBA/2 or BDF1 mice are used.
-
Tumor Implantation: Mice are inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells.
-
Drug Administration:
-
This compound and its analogs have been administered, though the exact route (e.g., i.p. or intravenous) and schedule were not specified in the initial reports.[1][6]
-
For comparison, doxorubicin has been administered via continuous infusion using mini-osmotic pumps or as bolus i.p. injections.[2][7]
-
-
Efficacy Evaluation: The primary endpoint is the mean survival time of the treated mice compared to a control group (vehicle-treated). The efficacy is often expressed as the percentage increase in life span (% ILS).
Experimental Workflow
Caption: In vivo antitumor efficacy testing workflow.
Logical Relationship
The potent in vivo antitumor activity of this compound is a direct consequence of its mechanism of action. By selectively inhibiting protein synthesis in rapidly dividing cancer cells, this compound effectively halts their proliferation and leads to cell death, resulting in an increased life span in preclinical cancer models.
Caption: Mechanism to in vivo efficacy relationship.
References
- 1. Antitumor activity and mechanism of action of the novel marine natural products mycalamide-A and -B and onnamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of doxorubicin efficacy in P388 leukemia following co-administration of verapamil in mini-osmotic pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution and activity of doxorubicin combined with SDZ PSC 833 in mice with P388 and P388/DOX leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RS-33295-198: a novel, potent modulator of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mycalamide B and Other Potent Marine-Derived Cytotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Mycalamide B with other prominent marine-derived cytotoxins: Pederin, Theopederin B, and Kabiramide C. The information presented herein is intended to support research and drug development efforts in the field of oncology.
Executive Summary
This compound, a polyketide isolated from marine sponges of the genus Mycale, exhibits potent cytotoxic and antiviral activities. Its mechanism of action, along with those of other marine-derived cytotoxins, involves fundamental cellular processes, making them valuable tools for cancer research and potential templates for novel therapeutic agents. This guide offers a comparative analysis of their cytotoxic potency, mechanisms of action, and the signaling pathways they modulate.
Comparative Cytotoxicity
The cytotoxic potential of these marine-derived compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While a definitive head-to-head comparison across a standardized panel of cell lines is ideal, such data is not always available in the public domain. The following table summarizes representative IC50 values gathered from various studies. It is crucial to note that direct comparison of these values should be done with caution, as experimental conditions can vary between studies. For a more standardized comparison, data from the National Cancer Institute's 60 human cancer cell line panel (NCI-60) should be consulted where available.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | P388 (murine leukemia) | 0.7 | [1] |
| A549 (human lung carcinoma) | ~0.6 | [2] | |
| P388 (murine leukemia) | 1.3 | [2] | |
| Pederin | Human Carcinoma Cell Lines | 0.2 - 0.6 | [3] |
| Theopederin B | NIH3T3 (mouse embryonic fibroblast) | 1.9 | [4] |
| HeLa (human cervical cancer) | ~2 | [5] | |
| Kabiramide C | NBT-II (rat bladder carcinoma) | ~10-100 (phenotypic changes) | [5] |
Note: The IC50 values for Kabiramide C are often reported in terms of concentrations that induce significant phenotypic changes, such as cytoskeleton breakdown, rather than direct growth inhibition in standard assays.
Mechanisms of Action and Signaling Pathways
The distinct cytotoxic effects of these marine natural products stem from their unique molecular targets and the signaling cascades they trigger.
This compound and Pederin: Protein Synthesis Inhibitors
This compound and the structurally similar Pederin are potent inhibitors of protein synthesis. They bind to the eukaryotic ribosome, stalling protein translation.[6][7]
-
This compound: Specifically, this compound has been shown to inhibit the eEF2-mediated translocation step of elongation. It binds to the E-site of the large ribosomal subunit, preventing the movement of the ribosome along the mRNA.[6]
-
Pederin: Pederin also inhibits protein synthesis, and by extension, DNA synthesis, leading to cell cycle arrest and apoptosis.[7]
The downstream consequence of ribosome stalling is the activation of the Ribotoxic Stress Response (RSR) . This signaling cascade is initiated by the ribosome sensor ZAKα, which in turn activates the MAP kinases p38 and JNK.[8] Activated JNK can then trigger the intrinsic apoptotic pathway through the phosphorylation and activation of pro-apoptotic proteins like BIM and BID, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Signaling Pathway for this compound and Pederin:
Theopederin B: A Dual-Action Cytotoxin
Theopederin B, another member of the pederin family, also inhibits protein synthesis.[4] However, a key distinguishing feature is its potent activation of the stress-activated protein kinases (SAPKs), p38 and JNK, leading to apoptosis.[4][5] This activation appears to be a more direct and pronounced effect compared to the RSR induced by this compound and Pederin. The upstream activators of p38 and JNK in response to Theopederin B are likely MAP3Ks such as ASK1 or TAK1, which are sensitive to cellular stress.
Signaling Pathway for Theopederin B:
Kabiramide C: An Actin-Targeting Macrolide
Unlike the other compounds in this guide, Kabiramide C's primary target is the actin cytoskeleton.[6] It is a potent actin-depolymerizing agent that sequesters G-actin monomers and severs F-actin filaments.[6] This disruption of the actin cytoskeleton has profound effects on cell morphology, motility, and division, ultimately leading to apoptosis.
The disruption of the actin cytoskeleton can initiate apoptosis through several mechanisms:
-
Anoikis: Loss of cell adhesion due to cytoskeletal collapse can trigger a form of apoptosis known as anoikis.
-
Mitochondrial Pathway: Disruption of the actin network can lead to the release of pro-apoptotic proteins like Bim from the cytoskeleton, allowing them to translocate to the mitochondria and initiate the intrinsic apoptotic pathway.
-
Caspase Activation: Changes in cell shape and internal architecture can directly activate initiator caspases.
Signaling Pathway for Kabiramide C:
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays used to evaluate compounds like this compound. Specific details may need to be optimized for different cell lines and laboratory conditions.
MTS Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds (this compound, etc.)
-
MTS reagent (containing an electron coupling reagent like PES)
-
Plate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (background control) and cells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a hallmark of transformed cells.
Materials:
-
6-well plates
-
Agar (e.g., Noble agar)
-
2X complete cell culture medium
-
Test compounds
-
Sterile water
-
Crystal violet solution
Procedure:
-
Base Agar Layer: Prepare a 1.2% agar solution in sterile water and a 2X complete medium. Mix equal volumes of the two solutions to create a 0.6% agar base layer. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify.
-
Cell-Agar Layer: Prepare a single-cell suspension of the cells to be tested. Prepare a 0.7% agar solution and 2X complete medium. Mix the cells, 0.7% agar, and 2X medium to achieve a final concentration of 0.35% agar and the desired cell density (e.g., 5,000 cells/well) in the presence of the test compound or vehicle control.
-
Plating: Carefully layer 1.5 mL of the cell-agar suspension on top of the solidified base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 2-3 weeks, or until colonies are visible.
-
Feeding: Add 0.5 mL of complete medium to the top of the agar every 2-3 days to prevent drying.
-
Staining and Counting: After the incubation period, stain the colonies with a crystal violet solution. Count the number of colonies in each well using a microscope.
-
Data Analysis: Compare the number of colonies in the treated wells to the vehicle control wells to determine the effect of the compound on anchorage-independent growth.
Conclusion
This compound and the other marine-derived cytotoxins discussed in this guide represent a rich source of chemical diversity with potent anti-cancer properties. Their distinct mechanisms of action, targeting fundamental cellular processes such as protein synthesis and cytoskeletal integrity, offer unique opportunities for therapeutic intervention. Understanding the comparative cytotoxicity and the intricate signaling pathways modulated by these compounds is crucial for their further development as potential anti-cancer drugs. The experimental protocols provided herein serve as a starting point for researchers to evaluate the efficacy of these and other novel cytotoxic agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. CellMiner - Home | Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomolecular mimicry in the actin cytoskeleton: Mechanisms underlying the cytotoxicity of kabiramide C and related macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellMiner - Release Notes | Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 6. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellMiner - Analysis Tools | Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 8. CellMiner: a web-based suite of genomic and pharmacologic tools to explore transcript and drug patterns in the NCI-60 cell line set - PMC [pmc.ncbi.nlm.nih.gov]
Mycalamide B: A Comparative Analysis of its Effects on Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Mycalamide B, a potent polyketide isolated from marine sponges of the Mycale genus, has garnered significant interest in the field of oncology for its profound cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of the differential effects of this compound on cancer versus normal cells, supported by available experimental data. A key aspect of this compound's therapeutic potential lies in its ability to selectively target malignant cells, a feature crucial for minimizing off-target effects and improving patient outcomes.
Data Presentation: Cytotoxicity Profile
This compound exhibits exceptional potency against various cancer cell lines, with IC50 values consistently in the low nanomolar range. While comprehensive data directly comparing its cytotoxicity against a wide array of normal human cell lines is limited in publicly available literature, studies on its close analog, Mycalamide A, provide strong evidence for a selective effect on transformed cells.
| Cell Line | Cell Type | This compound IC50 (nM) | Reference |
| P388 | Murine Leukemia | ~1.5 | [1] |
| HL-60 | Human Promyelocytic Leukemia | ~0.6 | [1] |
| A549 | Human Lung Carcinoma | ~1.0 | [1] |
| HT-29 | Human Colon Adenocarcinoma | ~1.2 | [1] |
| HeLa | Human Cervical Cancer | ~1 | [2] |
Evidence for Differential Effects:
A pivotal study on the closely related Mycalamide A demonstrated that it is a more potent inducer of apoptosis in 32D myeloid cells transformed with either the ras or bcr-abl oncogenes compared to their non-transformed counterparts[3][4]. This suggests that the cellular changes associated with malignant transformation render cells more susceptible to the cytotoxic effects of mycalamides. This increased sensitivity in transformed cells is a strong indicator of a therapeutic window for this compound, favoring cancer cells over normal, healthy cells.
Mechanism of Action: Protein Synthesis Inhibition
This compound's primary mechanism of action is the inhibition of protein synthesis. It targets the eukaryotic ribosome, specifically binding to the E-site (exit site) on the large 60S ribosomal subunit. This binding event sterically hinders the release of deacylated tRNA, leading to a stall in the elongation phase of translation. The resulting ribosome pile-up and inhibition of new protein synthesis ultimately trigger downstream apoptotic pathways.
Signaling Pathways
The precise signaling cascade leading from protein synthesis inhibition to apoptosis by this compound is not fully elucidated. However, research on Mycalamide A suggests the involvement of several key pathways:
-
p53-Independent Apoptosis: Studies have shown that Mycalamide A-induced apoptosis can occur in a p53-independent manner[5]. This is significant as many cancers harbor mutations in the p53 tumor suppressor gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway.
-
AP-1 and NF-κB Inhibition: Mycalamide A has been observed to inhibit the transcriptional activity of the oncogenic nuclear factors AP-1 and NF-κB[5][6]. These factors play crucial roles in cancer cell proliferation, survival, and inflammation.
-
MAPK Pathway Modulation: At higher concentrations, Mycalamide A has been shown to induce the phosphorylation of MAP kinases such as p38, JNK, and ERK[5][6]. The sustained activation of these stress-activated pathways can contribute to the induction of apoptosis.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Assessing Differential Cytotoxicity
Caption: Workflow for comparing this compound's effects.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer and normal cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer and normal cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Protein Synthesis Inhibition Assay ([³⁵S]-Methionine Incorporation)
This protocol measures the rate of protein synthesis inhibition by this compound.
Materials:
-
Cancer and normal cell lines
-
24-well plates
-
Methionine-free medium
-
[³⁵S]-Methionine
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Seed cells in 24-well plates and grow to 70-80% confluency.
-
Wash the cells with methionine-free medium and then incubate in methionine-free medium for 1 hour to deplete intracellular methionine pools.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Add [³⁵S]-Methionine to each well and incubate for 30 minutes.
-
Wash the cells with cold PBS to stop the incorporation.
-
Lyse the cells and precipitate the proteins using cold 10% TCA.
-
Wash the protein pellets with ethanol and dissolve them in a suitable buffer.
-
Measure the radioactivity of the incorporated [³⁵S]-Methionine using a scintillation counter.
-
Normalize the counts to the total protein concentration and express the results as a percentage of the control.
References
- 1. Cadmium induces cytotoxicity in human bronchial epithelial cells through upregulation of eIF5A1 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribosome stalling is a signal for metabolic regulation by the ribotoxic stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p53-independent early and late apoptosis is mediated by ceramide after exposure of tumor cells to photon or carbon ion irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53-independent early and late apoptosis is mediated by ceramide after exposure of tumor cells to photon or carbon ion irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myc-mediated apoptosis requires wild-type p53 in a manner independent of cell cycle arrest and the ability of p53 to induce p21waf1/cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mycalamide B: A Potent and Specific Inhibitor of Eukaryotic Elongation Factor 2
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Mycalamide B, a natural product isolated from marine sponges, has emerged as a powerful tool for studying protein synthesis and a potential candidate for therapeutic development due to its potent and specific inhibition of eukaryotic elongation factor 2 (eEF2). This guide provides a comprehensive comparison of this compound with other known eEF2 inhibitors, supported by experimental data and detailed protocols to aid researchers in their validation and application.
Mechanism of Action: A Tale of Two Stalls
This compound exerts its inhibitory effect by directly targeting the ribosome and interfering with the function of eEF2, a key GTP-dependent translocase responsible for moving the peptidyl-tRNA from the A-site to the P-site on the ribosome during the elongation phase of protein synthesis. Unlike some other inhibitors, this compound does not directly bind to eEF2 itself, but rather to the ribosome, where it allosterically affects eEF2 function.
Biochemical studies have demonstrated that this compound blocks the eEF2-mediated translocation step of elongation.[1][2] This blockade leads to the accumulation of ribosomes stalled on mRNA, which can be observed through techniques like polysome profiling.
Comparative Analysis of eEF2 Inhibitors
To understand the unique properties of this compound, it is essential to compare it with other well-characterized eEF2 inhibitors. The following table summarizes the key characteristics and reported potencies of this compound, Cycloheximide, Diphtheria Toxin, and Sordarin.
| Inhibitor | Mechanism of Action | Target | Reported IC50 Values | Cell Permeability |
| This compound | Blocks eEF2-mediated translocation by binding to the E-site of the ribosome.[1][3] | Ribosome | ~1 nM (HeLa cells, proliferation)[4]; ~12 nM (protein synthesis in vivo)[4] | Yes |
| Cycloheximide | Blocks the peptidyl transferase reaction on the 60S ribosomal subunit.[5] | Ribosome | 6.6 µM (HepG2 cells, protein synthesis)[5]; 115 µM (weaker inhibition of protein synthesis in a derivative)[6] | Yes |
| Diphtheria Toxin | Catalyzes the ADP-ribosylation of a specific histidine residue (diphthamide) on eEF2, leading to its inactivation.[1][7][8] | eEF2 | Not typically measured by IC50 due to enzymatic action. | Requires cellular uptake mechanism (receptor-mediated endocytosis). |
| Sordarin | Stabilizes the eEF2-ribosome complex, preventing the release of eEF2 after translocation.[2][3][9] Primarily active against fungi. | eEF2-Ribosome Complex | Potent antifungal activity, specific IC50 values vary by fungal species. | Yes |
Experimental Validation Protocols
The following are detailed methodologies for key experiments used to validate and characterize eEF2 inhibitors like this compound.
In Vitro Translation Assay
This assay directly measures the effect of an inhibitor on protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Control inhibitor (e.g., Cycloheximide)
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a master mix containing the cell-free extract, amino acid mixture, and mRNA template.
-
Aliquot the master mix into individual reaction tubes.
-
Add the inhibitor at various concentrations to the respective tubes. Include a no-inhibitor control and a positive control (e.g., Cycloheximide).
-
Incubate the reactions at the optimal temperature (typically 30°C) for a specified time (e.g., 60-90 minutes).
-
Stop the reactions by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.
-
Collect the precipitated proteins by vacuum filtration onto glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the no-inhibitor control.
Polysome Profiling
This technique separates ribosomes based on the number of ribosomes bound to an mRNA molecule, allowing for the visualization of translation initiation and elongation blocks.
Materials:
-
Cell culture plates
-
Cycloheximide (100 mg/mL stock in ethanol)
-
Ice-cold Phosphate-Buffered Saline (PBS) containing 100 µg/mL cycloheximide
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, RNase inhibitors)
-
Sucrose solutions (10% and 50% in gradient buffer)
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41)
-
Gradient maker
-
Fractionation system with a UV detector (monitoring at 254 nm)
Procedure:
-
Treat cultured cells with the inhibitor of interest (e.g., this compound) for the desired time.
-
Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 5 minutes at 37°C to arrest ribosome translocation.
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS containing cycloheximide.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant containing the cytoplasmic extract.
-
Prepare a 10-50% linear sucrose gradient in ultracentrifuge tubes.
-
Layer the cytoplasmic extract onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for a sufficient time to separate ribosomal subunits, monosomes, and polysomes (e.g., 2-3 hours) at 4°C.
-
Fractionate the gradient from top to bottom using a fractionation system, continuously monitoring the absorbance at 254 nm.
-
Analyze the resulting profile. An increase in the polysome-to-monosome ratio can indicate an elongation block.
Signaling Pathways and Experimental Workflows
The activity of eEF2 is tightly regulated by upstream signaling pathways, primarily the mTOR and AMPK pathways, which respond to nutrient availability and cellular stress.[10][11]
Caption: Regulation of eEF2 and the inhibitory action of this compound.
The following diagram illustrates a typical experimental workflow for validating a novel eEF2 inhibitor.
Caption: Experimental workflow for the validation of an eEF2 inhibitor.
Conclusion
This compound stands out as a highly potent and specific inhibitor of eEF2-mediated translocation. Its distinct mechanism of action, targeting the ribosome to allosterically inhibit eEF2, differentiates it from other inhibitors like Diphtheria Toxin and Sordarin. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to effectively utilize and further investigate this compound in the context of protein synthesis, cell biology, and potential therapeutic applications. The high potency and cell permeability of this compound make it an invaluable tool for dissecting the intricate process of translation elongation and a promising lead for the development of novel anticancer agents.
References
- 1. What are EEF2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sordarin, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of cycloheximide derivatives as potential inhibitors of FKBP12 with neuroregenerative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP-ribosylation of Translation Elongation Factor 2 by Diphtheria Toxin in Yeast Inhibits Translation and Cell Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-ribosylation of translation elongation factor 2 by diphtheria toxin in yeast inhibits translation and cell separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by Sordarin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eukaryotic elongation factor-2 (eEF2): its regulation and peptide chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Mycalamide B: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
Mycalamide B, a potent cytotoxic compound isolated from marine sponges, necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination.[1] Due to its high toxicity, all materials contaminated with this compound must be treated as hazardous cytotoxic waste. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials, aligning with established best practices for managing cytotoxic agents.
Core Principles of this compound Waste Management
The fundamental principle of managing this compound waste is containment and inactivation. All waste streams must be segregated, clearly labeled, and handled by trained personnel wearing appropriate personal protective equipment (PPE).
Quantitative Data on Cytotoxic Waste Management
| Parameter | Guideline | Source |
| PPE Requirement | Gown, two pairs of chemotherapy-tested gloves, eye protection, respiratory protection (if not handled in a containment device). | General Cytotoxic Drug Handling Guidelines |
| Waste Bag Thickness | Minimum 2 mm for polypropylene bags. | [1] |
| Sharps Containers | Puncture-resistant, leak-proof, with a cytotoxic hazard symbol. | [1] |
| Incineration Temperature | High-temperature incineration is the required disposal method. | General Cytotoxic Waste Disposal Guidelines |
| Decontamination Solution | A freshly prepared 1:10 dilution of household bleach (sodium hypochlorite) is commonly used. | [2] |
| Contact Time for Decontamination | A minimum of 30 minutes is recommended for bleach solutions. | [2] |
Experimental Protocols for Decontamination
While specific decontamination protocols for this compound have not been published, the following general procedures for decontaminating surfaces and equipment contaminated with cytotoxic compounds should be adopted.
Protocol for Surface Decontamination
-
Preparation: Don appropriate PPE, including a disposable gown, double gloves, and eye protection. Prepare a fresh 1:10 solution of household bleach and water.
-
Initial Cleaning: If a spill has occurred, absorb the bulk of the material with absorbent pads. Place the contaminated pads in a designated cytotoxic waste container.
-
Application of Decontaminant: Liberally apply the bleach solution to the contaminated surface, ensuring complete coverage.
-
Contact Time: Allow the bleach solution to remain on the surface for a minimum of 30 minutes.[2]
-
Rinsing: After the required contact time, wipe the surface with absorbent pads soaked in sterile water to remove the bleach residue, which can be corrosive.
-
Final Wipe-Down: Perform a final wipe-down with 70% ethanol.
-
Disposal: All cleaning materials (absorbent pads, wipes) must be disposed of as cytotoxic waste.
Protocol for Equipment Decontamination
-
Initial Wipe: Wearing appropriate PPE, carefully wipe all accessible surfaces of the equipment with a disposable cloth dampened with a suitable laboratory detergent solution to remove any visible contamination.
-
Decontamination: Wipe all surfaces with a cloth soaked in a 1:10 bleach solution. Ensure all crevices and hard-to-reach areas are treated.
-
Contact Time: Allow a contact time of at least 30 minutes.
-
Rinsing and Drying: Thoroughly wipe the equipment with sterile water to remove bleach residue, followed by a 70% ethanol wipe. Allow the equipment to air dry completely.
-
Disposal: All materials used for cleaning and decontamination must be disposed of as cytotoxic waste.
This compound Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound or its waste. This includes a disposable, solid-front gown, two pairs of chemotherapy-tested gloves, and safety glasses or a face shield.
2. Waste Segregation:
-
All waste streams contaminated with this compound must be segregated from other laboratory waste at the point of generation.
-
Solid Waste: Includes contaminated gloves, gowns, bench paper, vials, and any other solid materials.
-
Liquid Waste: Includes unused solutions of this compound, contaminated buffers, and rinsates from decontaminated containers.
-
Sharps Waste: Includes needles, syringes, and any other sharp items contaminated with this compound.
3. Waste Containment:
-
Solid Waste: Place in a thick, leak-proof plastic bag clearly labeled with the cytotoxic hazard symbol. This bag should then be placed inside a rigid, leak-proof secondary container.[1]
-
Liquid Waste: Collect in a designated, leak-proof, and chemical-resistant container that can be securely sealed. The container must be clearly labeled as "Cytotoxic Waste" and "this compound." Do not mix with other chemical waste unless compatibility has been verified.
-
Sharps Waste: Immediately place all contaminated sharps into a puncture-resistant sharps container specifically designated for cytotoxic waste and labeled with the appropriate hazard symbol.[1]
4. Storage:
-
Store all this compound waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be clearly marked with warning signs.
5. Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste management company.
-
The waste will be transported by certified professionals to a permitted treatment facility for high-temperature incineration.
-
Never dispose of this compound waste down the drain or in the regular trash.
Disclaimer: This document provides guidance based on general best practices for handling cytotoxic compounds. Due to the lack of specific disposal data for this compound, a thorough risk assessment should be conducted by the institution's environmental health and safety department to ensure compliance with all local, state, and federal regulations.
References
Personal protective equipment for handling Mycalamide B
Mycalamide B is a potent, cytotoxic marine natural product with significant antiproliferative and antiviral properties.[1][2] Due to its high toxicity, stringent safety protocols must be followed to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
The handling of this compound necessitates the use of comprehensive PPE to prevent skin contact, inhalation, and ingestion.[3] As a cytotoxic compound, all personnel must adhere to the following PPE requirements, which are in line with guidelines for handling other cytotoxic agents.[4][5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free chemotherapy gloves that comply with ASTM standard D-6978.[4][6] | Prevents skin absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | A disposable, lint-free, low-permeability gown with long sleeves, tight-fitting cuffs, and a back closure.[4][6] | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye and Face Protection | A full face shield is preferred to protect against splashes.[4][6] If using goggles, they must be worn in conjunction with a fluid-resistant surgical mask.[4][6] | Protects mucous membranes of the eyes, nose, and mouth from accidental exposure. |
| Respiratory Protection | A fit-tested N95 or N100 respirator should be used when there is a risk of generating airborne particles or aerosols.[6] | Prevents inhalation of the cytotoxic compound. |
| Additional Protection | Disposable shoe covers and a cap.[4][6] | Minimizes the spread of contamination outside of the designated handling area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to maintain safety and experimental integrity. All handling of this compound should occur within a certified biological safety cabinet (BSC) or a similar containment device.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure the BSC is clean and decontaminated. Gather all necessary materials, including this compound, solvents, consumables, and waste containers.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, cap, gown, face mask, eye protection, and then two pairs of gloves.
-
Handling in BSC: Conduct all manipulations of this compound, including weighing, dissolving, and aliquoting, within the BSC to contain any aerosols or spills.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a cytotoxic spill kit to contain and clean the spill, following the kit's instructions.[3][5] All materials used for cleanup must be disposed of as cytotoxic waste.[3]
-
Doffing PPE: After completing the work, remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of in the cytotoxic waste container inside the BSC. The remaining PPE should be removed after leaving the immediate work area and disposed of in the appropriate cytotoxic waste stream.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: Use designated, clearly labeled, and puncture-proof containers for all this compound waste, including unused product, empty vials, contaminated PPE, and consumables.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof container. Do not dispose of it down the drain.[7]
-
Solid Waste: All solid waste, including gloves, gowns, and labware, should be placed in a designated cytotoxic waste bag or container.[8]
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated.
-
Container Management: Once waste containers are full, they should be securely sealed and transported by trained personnel for incineration or other approved disposal methods.[9]
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting protein synthesis.[1] It binds to the E-site of the 80S ribosome, which blocks the progression of deacylated tRNA, thereby halting the elongation phase of translation.[1] This disruption of protein production ultimately leads to cell death, which is the basis for its potent antitumor activity.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. ohsinsider.com [ohsinsider.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. vanderbilt.edu [vanderbilt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
